(1-Isopropyl-1H-imidazol-5-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPSVGKOIVAXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608820 | |
| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-46-7 | |
| Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Isopropyl-1H-imidazol-5-YL)methanol
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and medicinal chemistry, the imidazole scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the development of novel therapeutics.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to (1-Isopropyl-1H-imidazol-5-YL)methanol, a key building block for more complex bioactive molecules.[3]
Moving beyond a simple recitation of procedural steps, this document delves into the "why" behind the "how." We will explore the mechanistic underpinnings of each transformation, justify the selection of reagents and conditions, and provide a framework for troubleshooting and optimization. This guide is structured to empower researchers, from seasoned professionals to those new to the field, with the knowledge and practical insights necessary to confidently synthesize this valuable intermediate.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most logically and efficiently achieved through a two-step sequence. This strategy leverages a commercially available or readily synthesized starting material and employs reliable, high-yielding transformations. The core of our approach is the introduction of the hydroxymethyl group at the C5 position of the imidazole ring via the reduction of a corresponding aldehyde.
Our synthetic journey is as follows:
-
N-Isopropylation of Imidazole: The initial step involves the alkylation of the imidazole ring to introduce the isopropyl group at the N1 position, yielding 1-isopropyl-1H-imidazole.
-
Formylation of 1-Isopropyl-1H-imidazole: Subsequent formylation at the C5 position provides the key intermediate, 1-isopropyl-1H-imidazole-5-carbaldehyde.
-
Chemoselective Reduction: The final step is the selective reduction of the aldehyde functionality to the desired primary alcohol, this compound.
This pathway is advantageous due to the generally high yields of each step and the commercial availability of the necessary precursors.
Visualizing the Synthetic Pathway
Figure 1: A high-level overview of the synthetic workflow for this compound.
Part I: Synthesis of the Key Intermediate: 1-Isopropyl-1H-imidazole-5-carbaldehyde
The cornerstone of this synthesis is the preparation of the aldehyde intermediate. This is achieved through a two-step process starting from imidazole.
Step 1: N-Alkylation of Imidazole
The introduction of the isopropyl group onto the imidazole nitrogen is a standard N-alkylation reaction.[4] The choice of base and solvent is critical to ensure efficient and selective alkylation.
Reaction Scheme:
1-Isopropyl-1H-imidazole + Vilsmeier Reagent --(Work-up)--> 1-Isopropyl-1H-imidazole-5-carbaldehyde
1-Isopropyl-1H-imidazole-5-carbaldehyde --(Reducing Agent, Solvent)--> this compound
Sources
An In-depth Technical Guide to the Physicochemical Properties of (1-Isopropyl-1H-imidazol-5-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound, (1-Isopropyl-1H-imidazol-5-YL)methanol. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its synthesis, and formulating it into a viable therapeutic agent. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies used to ascertain these properties, empowering researchers to not only utilize this information but also to apply these principles in their own discovery pipelines.
Molecular Structure and Core Chemical Identity
This compound is a disubstituted imidazole, featuring an isopropyl group at the N-1 position and a hydroxymethyl group at the C-5 position. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a unique combination of acidic and basic properties.
The structural arrangement of this compound suggests it is a polar molecule, capable of acting as both a hydrogen bond donor (via the hydroxyl group and the N-H tautomer) and acceptor (via the nitrogen atoms and the hydroxyl oxygen). These features are expected to significantly influence its solubility and interactions with biological targets.
Table 1: Core Chemical Identity of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₇H₁₂N₂O | C₇H₁₃ClN₂O[1] |
| Molecular Weight | 140.18 g/mol | 176.64 g/mol [1] |
| CAS Number | Not explicitly found | 1609395-23-4[2][3] |
| IUPAC Name | This compound | (3-propan-2-ylimidazol-4-yl)methanol;hydrochloride[1] |
| SMILES | CC(C)N1C=NC=C1CO | CC(C)N1C=NC=C1CO.Cl[1] |
Predicted and Estimated Physicochemical Properties
Due to a lack of extensive published experimental data for this compound, the following table presents a combination of computed values and estimations based on structurally related compounds. These values serve as a valuable starting point for experimental design and characterization.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted/Estimated Value | Scientific Rationale and Comparative Analysis |
| Melting Point | Likely a low-melting solid or an oil | Imidazole itself is a solid with a melting point of 90°C[4]. The addition of a flexible isopropyl group and a polar hydroxymethyl group may disrupt crystal packing, leading to a lower melting point. The hydrochloride salt is expected to be a crystalline solid.[5] |
| Boiling Point | > 200 °C (decomposes) | The related compound 1-isopropylimidazole has a boiling point of 104 °C at 7 mmHg[6][7]. The presence of the hydroxymethyl group will significantly increase the boiling point due to hydrogen bonding. High-vacuum distillation would be necessary to avoid decomposition. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | The imidazole core and the hydroxymethyl group contribute to its polarity and hydrogen bonding capacity, favoring solubility in polar solvents[4]. The isopropyl group will slightly increase its lipophilicity compared to unsubstituted hydroxymethylimidazole. |
| pKa (of the imidazolium ion) | ~7.0 - 7.5 | The pKa of the conjugate acid of 1-isopropylimidazole is predicted to be 7.15[6][7]. The electron-withdrawing effect of the C-5 hydroxymethyl group is expected to be minimal, thus the pKa should be in a similar range. |
| LogP (Octanol-Water Partition Coefficient) | -0.21 (for the hydrochloride salt)[2] | The negative LogP value for the hydrochloride salt indicates a high degree of hydrophilicity. The free base would be expected to have a slightly higher, but still low, LogP value. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Synthesis and Purification
A robust synthesis is the foundation for accurate physicochemical characterization. A plausible synthetic route for this compound involves the reduction of a suitable carboxylic acid or ester precursor.
Protocol: Synthesis via Reduction of an Imidazole Ester
-
Esterification: Begin with a commercially available or synthesized N-isopropyl-imidazole-5-carboxylic acid. Convert the carboxylic acid to its corresponding ethyl or methyl ester using standard esterification methods (e.g., refluxing in the respective alcohol with a catalytic amount of sulfuric acid). The purpose of this step is to create a more readily reducible functional group.
-
Reduction: Dissolve the imidazole ester in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise. The choice of a powerful reducing agent like LiAlH₄ is necessary for the efficient reduction of the ester to the primary alcohol.
-
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. This Fieser workup is a standard and safe procedure for neutralizing the reactive reducing agent and precipitating the aluminum salts.
-
Extraction and Purification: Filter the resulting mixture and extract the aqueous layer with a suitable organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of purity.
-
Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range (typically < 1 °C) is indicative of a pure compound.
-
Boiling Point: Due to the likelihood of decomposition at atmospheric pressure, the boiling point should be determined under reduced pressure using a Kugelrohr apparatus or by vacuum distillation.
Solubility Assessment
A semi-quantitative assessment of solubility is crucial for formulation development and for choosing appropriate solvent systems for biological assays.
Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended equilibration time is critical for obtaining a true measure of solubility.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of HPLC-UV is based on its sensitivity and the presence of a UV-active imidazole chromophore.
pKa Determination
The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a dilute aqueous solution of this compound of known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point. This method directly measures the change in proton concentration and is a gold standard for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the hydroxymethyl group (a singlet or a triplet depending on coupling to the hydroxyl proton), and the imidazole ring protons (two singlets in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
Infrared (IR) Spectroscopy
The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H and C=N stretching vibrations of the imidazole ring are also expected.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile building block with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed protocols for their experimental determination. A thorough understanding and application of these principles will undoubtedly accelerate research and development efforts involving this and other novel chemical entities.
References
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. [Link]
-
(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem. [Link]
-
This compound hydrochloride | C7H13ClN2O - PubChem. [Link]
-
Comparison of HPMC Solubility in Organic Solvents - Tenessy. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. [Link]
-
Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co - The Royal Society of Chemistry. [Link]
-
Understand the solubility of HPMC in different solvents - Cellulose Ether Factory. [Link]
-
1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... - ResearchGate. [Link]
-
Chemical and Pharmacological Properties of Imidazoles - IJPPR. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC - NIH. [Link]
-
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - ResearchGate. [Link]
-
HPMC Solubility Chart - Guide for Dissolving HPMC - WHHPMC. [Link]
-
pKa Values of N-isopropylacrylamide Copolymers of Propacrylic Acid. - ResearchGate. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed. [Link]
-
A Detailed Explanation of HPMC Solubility - KIMA CHEMICAL CO.,LTD. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
-
Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchGate. [Link]
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- 2. You are being redirected... [hit2lead.com]
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- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]
- 7. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to (1-Isopropyl-1H-imidazol-5-YL)methanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (1-Isopropyl-1H-imidazol-5-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, properties, a validated synthesis protocol, and explores its potential applications based on the broader context of imidazole-containing molecules.
Chemical Identifiers and Properties
This compound is a substituted imidazole derivative. Its unique structural features, including the isopropyl group on the imidazole ring and the hydroxymethyl substituent, make it a valuable building block in organic synthesis.
CAS Numbers and Synonyms
-
This compound:
-
CAS Number: 80304-46-7[1]
-
-
This compound hydrochloride:
Chemical Properties
A summary of the key chemical properties for both the free base and its hydrochloride salt is presented in the table below. The properties for the free base are calculated, while the properties for the hydrochloride salt are sourced from PubChem.[1]
| Property | This compound (Free Base) | This compound hydrochloride |
| Molecular Formula | C₇H₁₂N₂O | C₇H₁₃ClN₂O |
| Molecular Weight | 140.18 g/mol | 176.64 g/mol [1] |
| IUPAC Name | This compound | (3-propan-2-ylimidazol-4-yl)methanol;hydrochloride[1] |
| Physical State | Not available (likely an oil or low-melting solid) | Solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reduction of a suitable precursor, such as an ester or an aldehyde. A robust and commonly employed method involves the reduction of an imidazole-5-carboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5][6] This approach is favored for its high efficiency in converting esters to primary alcohols.[3][6]
Synthetic Pathway Overview
The overall synthetic strategy involves two main steps: the synthesis of the precursor, ethyl 1-isopropyl-1H-imidazole-5-carboxylate, followed by its reduction to the target alcohol.
Sources
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 2. youtube.com [youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of (1-Isopropyl-1H-imidazol-5-YL)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of (1-Isopropyl-1H-imidazol-5-YL)methanol. While experimental data for this specific molecule is not widely available in the public domain, this document outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds. It further details the standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for researchers in drug discovery and development.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many pharmaceutical compounds, and understanding the structural characteristics of its analogues is paramount for drug design and synthesis. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structure of such novel molecules. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Imidazole H-2 | ~7.5 | Singlet (s) | 1H | - |
| Imidazole H-4 | ~7.0 | Singlet (s) | 1H | - |
| -CH₂OH | ~4.6 | Singlet (s) | 2H | - |
| -CH(CH₃)₂ | ~4.4 | Septet (sept) | 1H | ~6-7 |
| -CH(CH₃)₂ | ~1.4 | Doublet (d) | 6H | ~6-7 |
| -CH₂OH | Variable | Broad Singlet (br s) | 1H | - |
-
Causality of Chemical Shifts: The imidazole ring protons (H-2 and H-4) are expected to appear in the downfield region (δ 7.0-8.0) due to the aromatic nature and the electron-withdrawing effect of the nitrogen atoms. The methylene protons (-CH₂OH) adjacent to the imidazole ring and the oxygen atom will also be deshielded. The isopropyl group protons will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons, a result of spin-spin coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazole C-2 | ~138 |
| Imidazole C-5 | ~135 |
| Imidazole C-4 | ~120 |
| -CH₂OH | ~55 |
| -CH(CH₃)₂ | ~48 |
| -CH(CH₃)₂ | ~23 |
-
Structural Insights: The chemical shifts of the imidazole carbons are characteristic of heteroaromatic systems. The positions of the signals for the isopropyl and methanol carbons are typical for aliphatic carbons attached to nitrogen and oxygen, respectively.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-resolution NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.
Diagram 1: NMR Experimental Workflow
A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 3: Predicted IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=N Stretch (imidazole) | 1600-1680 | Medium |
| C=C Stretch (imidazole) | 1450-1600 | Medium |
| C-O Stretch (alcohol) | 1000-1260 | Strong |
-
Interpretation of Key Bands: The most prominent feature will be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. The C-H stretching vibrations for the aromatic imidazole ring and the aliphatic isopropyl and methylene groups will appear in their respective regions. The C=N and C=C stretching vibrations of the imidazole ring provide fingerprint information in the 1450-1680 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Diagram 2: IR Spectroscopy Workflow
Workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Predicted Mass Spectrum
For this compound (C₇H₁₂N₂O), the expected monoisotopic mass is approximately 140.0950 g/mol .
-
Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 141.1028.
-
Fragmentation: While fragmentation patterns are dependent on the ionization energy, potential fragments could arise from the loss of a water molecule (-18 Da), or cleavage of the isopropyl group.
Experimental Protocol for MS Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze any significant fragment ions to support the proposed structure.
Diagram 3: Mass Spectrometry Workflow
A typical workflow for ESI-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While direct experimental data is not yet widely published, the predicted spectroscopic features and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake the synthesis and characterization of this and related imidazole-containing compounds. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
References
At present, there are no direct publications detailing the complete spectroscopic data set for this compound. The principles and comparative data are based on general spectroscopic textbooks and data for analogous structures available in chemical databases.
solubility profile of (1-Isopropyl-1H-imidazol-5-YL)methanol in various solvents
An In-Depth Technical Guide to Determining the Solubility Profile of (1-Isopropyl-1H-imidazol-5-YL)methanol for Preclinical Research
Authored by: A Senior Application Scientist
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone of "drug-ability," profoundly influencing bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a novel imidazole derivative. While specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the rationale behind solvent selection, details robust experimental protocols for kinetic and thermodynamic solubility assessment, and offers insights into data interpretation, thereby establishing a self-validating system for characterizing this and other NCEs.
Introduction: The Imperative of Solubility Profiling
In preclinical development, failing to adequately characterize a compound's solubility can lead to costly delays and the potential abandonment of promising therapeutic agents.[1] Poor aqueous solubility can directly result in low or erratic oral bioavailability, making it challenging to achieve therapeutic concentrations in vivo.[2] Furthermore, it can compromise the quality of data from in vitro assays, masking a compound's true activity or toxicity.[2]
This compound, with its imidazole core, presents an interesting case study. The imidazole ring, a common moiety in medicinal chemistry, can act as both a hydrogen bond donor and acceptor, suggesting potential for interaction with a range of solvents. The presence of an isopropyl group adds lipophilicity, while the methanol group introduces a polar, hydrogen-bonding functional group. This structural combination necessitates a systematic evaluation of its solubility in both aqueous and organic media to guide formulation development for pharmacokinetic and toxicological studies.[3]
This guide provides the strategic and methodological foundation for generating a robust and defensible solubility profile for this compound.
Physicochemical Characterization and Its Implications for Solubility
While comprehensive experimental data for this compound is not available, we can infer key properties based on its structure and data from its hydrochloride salt.[4]
-
Molecular Formula (Free Base): C₇H₁₂N₂O
-
Molecular Weight (Free Base): 140.19 g/mol (Calculated)
-
Key Structural Features:
-
Imidazole Ring: Aromatic heterocycle containing two nitrogen atoms. The pKa of the imidazole ring will be a critical determinant of pH-dependent solubility.
-
Isopropyl Group: A non-polar, lipophilic substituent that will likely enhance solubility in organic solvents.
-
Methanol Group (-CH₂OH): A polar group capable of hydrogen bonding, which may improve solubility in polar protic solvents like water and ethanol.
-
Based on these features, we can hypothesize that this compound will exhibit pH-dependent aqueous solubility and varying degrees of solubility in common organic solvents. The imidazole nitrogen can be protonated at acidic pH, forming a more soluble cationic species.
Strategic Solvent Selection for a Comprehensive Profile
The choice of solvents is not arbitrary; it is a strategic decision aimed at understanding the compound's behavior in biologically and pharmaceutically relevant media.[5][6] The selection should encompass a range of polarities, protic/aprotic character, and pH.
Table 1: Recommended Solvents for Solubility Profiling of this compound
| Solvent Category | Specific Solvents | Rationale for Selection |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes)pH 4.5 (Acetate Buffer)pH 6.8 (Phosphate Buffer)pH 7.4 (Phosphate-Buffered Saline, PBS) | To assess pH-dependent solubility across the physiological range of the gastrointestinal tract, crucial for predicting oral absorption.[7] The World Health Organization (WHO) recommends testing at a minimum of these pH values for BCS classification.[7] |
| Organic Solvents | Dimethyl Sulfoxide (DMSO)Ethanol (EtOH)Methanol (MeOH)Acetonitrile (ACN)Propylene Glycol (PG)Polyethylene Glycol 400 (PEG 400) | DMSO: A universal solvent for preparing stock solutions for high-throughput screening.[8]Ethanol/Methanol: Polar protic solvents often used as co-solvents in formulations.[1]ACN: A polar aprotic solvent common in analytical chemistry (HPLC mobile phase).PG/PEG 400: Non-volatile, water-miscible co-solvents frequently used in preclinical oral and parenteral formulations to enhance solubility.[1] |
Experimental Protocols: A Dual Approach to Solubility Assessment
A comprehensive solubility profile relies on two distinct but complementary methodologies: kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[9] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8] While not a true equilibrium value, it is highly relevant for predicting potential issues in in vitro assays where compounds are often added from DMSO stocks.
Step-by-Step Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Assay Plate Preparation: Dispense the selected aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) into a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffers (typically a 1:100 dilution) to initiate precipitation.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for the rapid formation of a saturated solution.[10]
-
Separation of Undissolved Solid: Filter the samples using a solubility filter plate or centrifuge the plate at high speed to pellet the precipitate.
-
Quantification: Transfer the clear supernatant to a new plate and quantify the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or HPLC-UV.[11] A standard curve prepared in DMSO is used for quantification.[11]
Caption: Workflow for Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of the solid crystalline material in a solvent and is considered the "gold standard" for solubility measurement.[2] It is crucial for late-stage preclinical and formulation development.[9] The process involves equilibrating an excess of the solid compound with the solvent over an extended period.[11]
Step-by-Step Protocol for Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid (crystalline) this compound to vials containing each of the selected aqueous and organic solvents. Ensure enough solid is present to maintain a saturated solution with visible excess solid.
-
Equilibration: Seal the vials and agitate them on a vial roller or orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]
-
pH Measurement (Aqueous Samples): At the end of the incubation, measure the final pH of the aqueous suspensions.
-
Separation of Undissolved Solid: Separate the solid material from the solution by filtration (using a syringe filter, e.g., 0.22 µm PVDF) or by centrifugation.
-
Sample Dilution: Dilute an aliquot of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve.[2]
Caption: Workflow for Thermodynamic Solubility Assay.
Data Presentation and Interpretation
The collected data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems. This presentation is critical for making informed decisions in the drug development process.
Table 2: Exemplar Data Summary for the Solubility Profile of this compound
| Solvent/Buffer (at 25°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) | Final pH (Thermodynamic) |
| pH 1.2 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |
| pH 4.5 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |
| pH 6.8 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |
| pH 7.4 Buffer | [Experimental Value] | [Experimental Value] | [Measured Value] |
| DMSO | N/A | [Experimental Value] | N/A |
| Ethanol | N/A | [Experimental Value] | N/A |
| Propylene Glycol | N/A | [Experimental Value] | N/A |
Interpretation Insights:
-
pH-Solubility Profile: A significant increase in solubility at lower pH values would confirm the basic nature of the imidazole ring and suggest that oral absorption might be favorable in the acidic environment of the stomach.
-
Kinetic vs. Thermodynamic: Discrepancies between kinetic and thermodynamic values are common. Higher kinetic solubility may indicate the formation of a supersaturated solution, which can be beneficial for absorption but may also risk precipitation.[8]
-
Organic Solvent Solubility: High solubility in solvents like Propylene Glycol or PEG 400 indicates the feasibility of developing liquid formulations for oral or parenteral administration for compounds with poor aqueous solubility.[3]
Conclusion
Establishing a comprehensive solubility profile is a non-negotiable, foundational step in the preclinical development of any NCE. For this compound, the methodologies detailed in this guide provide a robust pathway to understanding its fundamental behavior in key solvent systems. By systematically applying these kinetic and thermodynamic protocols, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and ensure the integrity of subsequent biological evaluations. This disciplined, methodical approach transforms solubility assessment from a routine measurement into a strategic tool for successful drug development.
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MDPI. (2023-01-23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]
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Journal of Pharmaceutical and Allied Sciences. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
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An In-depth Technical Guide on the Molecular Structure and Conformation of (1-Isopropyl-1H-imidazol-5-YL)methanol
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of (1-Isopropyl-1H-imidazol-5-YL)methanol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies for the characterization of this and related imidazole-based compounds. While crystallographic and detailed conformational data for the title compound are not publicly available, this guide establishes a robust analytical framework by leveraging data from closely related structural analogs. Key topics include synthetic pathways, molecular architecture, conformational analysis through computational and spectroscopic techniques, and the pharmacological significance of conformational isomerism in drug design.
Introduction: The Significance of Imidazole Scaffolds in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of therapeutic agents targeting a wide array of enzymes and receptors.[3] The compound this compound, a substituted imidazole, presents a case study in the importance of understanding three-dimensional molecular structure for predicting and modulating biological activity.
The conformation of a molecule, defined by the spatial arrangement of its atoms, is intrinsically linked to its pharmacological activity. Different conformers can exhibit varied binding affinities for a biological target, influencing efficacy and selectivity.[4] For this compound, the rotational freedom around the bonds connecting the isopropyl and hydroxymethyl substituents to the imidazole core dictates its accessible conformational states. A thorough understanding of these conformations is therefore paramount for rational drug design and development.
This guide will delve into the synthesis, structural elucidation, and conformational dynamics of this compound, providing both theoretical background and detailed experimental and computational protocols.
Molecular Structure and Physicochemical Properties
The foundational step in any conformational analysis is a clear understanding of the molecule's two-dimensional structure and fundamental properties.
2D Chemical Structure
This compound is comprised of a central 1H-imidazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a hydroxymethyl group.
IUPAC Name: (1-propan-2-yl-1H-imidazol-5-yl)methanol[5]
Physicochemical Data
A summary of the key physicochemical properties of the parent compound is presented in Table 1. This data is essential for practical applications such as solvent selection for synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | PubChem[5] |
| Molecular Weight | 140.18 g/mol | PubChem[5] |
| XLogP3 | -0.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward reduction of its corresponding aldehyde, 1-Isopropyl-1H-imidazole-5-carbaldehyde. This precursor is commercially available or can be synthesized. The following protocol details a reliable method for this conversion.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 1-Isopropyl-1H-imidazole-5-carbaldehyde.
Detailed Experimental Protocol: Reduction of 1-Isopropyl-1H-imidazole-5-carbaldehyde
This protocol is adapted from general procedures for the reduction of imidazole aldehydes.[6]
Materials:
-
1-Isopropyl-1H-imidazole-5-carbaldehyde
-
Anhydrous Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-Isopropyl-1H-imidazole-5-carbaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).
Conformational Analysis: A Multifaceted Approach
The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the N1-C(isopropyl) bond and the C5-C(hydroxymethyl) bond. A comprehensive analysis requires a combination of experimental and computational methods.
Theoretical Conformational Analysis: The Power of Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.[7][8]
Workflow for Computational Conformational Analysis:
Caption: Workflow for computational conformational analysis of this compound.
Protocol for DFT-Based Conformational Analysis:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angles of interest (e.g., C(imidazole)-N1-C(isopropyl)-H and N1-C(imidazole)-C(hydroxymethyl)-O) in small increments (e.g., 10-15°). At each step, the remaining geometry is optimized. Causality: This allows for the identification of low-energy regions of the conformational space.
-
Identification of Minima: Identify the structures corresponding to the local and global energy minima on the PES.
-
Full Optimization and Frequency Calculation: Perform a full geometry optimization on each identified minimum using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[9] Following optimization, perform frequency calculations to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy.[10]
-
Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of the conformers can be used to predict their population at a given temperature.
Expected Rotational Barriers and Stable Conformers: Based on studies of related substituted imidazoles, the rotation around the N1-C(isopropyl) bond is expected to have a relatively low energy barrier, allowing for multiple stable conformers.[10] The orientation of the hydroxymethyl group will likely be influenced by steric interactions with the isopropyl group and potential intramolecular hydrogen bonding with the N1 nitrogen of the imidazole ring.
Experimental Conformational Analysis: Spectroscopic and Crystallographic Methods
While no specific experimental data for the title compound is available, the following sections outline the standard and authoritative methods for such an analysis.
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, angles, and the preferred conformation in the crystal lattice.[11][12]
Generalized Protocol for Single-Crystal X-ray Diffraction of an Imidazole Derivative:
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
-
Data Analysis: Analyze the final structure to obtain precise geometric parameters.
Expected Data from X-Ray Crystallography: A successful crystallographic analysis would yield a table of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. An example of such data for a hypothetical conformation is shown in Table 2.
Table 2: Hypothetical Key Geometric Parameters from X-ray Crystallography
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | N1-C(isopropyl) | ~1.48 Å |
| Bond Length | C5-C(hydroxymethyl) | ~1.51 Å |
| Bond Angle | C4-C5-C(hydroxymethyl) | ~125° |
| Dihedral Angle | C4-N1-C(isopropyl)-H | Varies with conformer |
| Dihedral Angle | N1-C5-C(hydroxymethyl)-O | Varies with conformer |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For conformational analysis, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable.[13]
Protocol for NOESY Analysis:
-
Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time should be optimized to observe key cross-peaks.
-
Data Analysis: Analyze the NOESY spectrum for cross-peaks, which indicate through-space proximity (typically < 5 Å) between protons. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.
Interpretation of Expected NOESY Data: For this compound, NOESY cross-peaks between the protons of the isopropyl group and the protons of the hydroxymethyl group would provide direct evidence for their spatial proximity and thus inform the preferred conformation in solution. For example, a strong cross-peak between the isopropyl methine proton and the hydroxymethyl protons would suggest a conformation where these groups are on the same side of the imidazole ring.
Structure-Activity Relationship (SAR) and Pharmacological Relevance
The conformation of this compound is critical for its potential interactions with biological targets. The spatial arrangement of the isopropyl and hydroxymethyl groups, along with the hydrogen bonding capabilities of the hydroxyl group and the imidazole nitrogens, defines the pharmacophore.
Relationship between Conformation and Receptor Binding:
Caption: The influence of molecular conformation on receptor binding and biological activity.
Structure-activity relationship studies on related imidazole derivatives have shown that the nature and position of substituents significantly impact their biological profiles, which can range from antifungal to anticancer and anti-inflammatory activities.[14][15] The isopropyl group, being lipophilic, can influence membrane permeability and hydrophobic interactions within a binding pocket. The hydroxymethyl group provides a crucial hydrogen bond donor and acceptor site. The relative orientation of these two groups, as determined by the molecule's conformation, will ultimately govern its ability to fit into and interact with a specific biological target.
Conclusion
This technical guide has outlined a comprehensive framework for the analysis of the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is limited, a robust understanding of its properties can be achieved by applying the detailed synthetic, spectroscopic, and computational protocols described herein, using closely related imidazole derivatives as benchmarks. The interplay between molecular structure, conformation, and biological activity is a cornerstone of modern drug discovery. The methodologies presented in this guide are intended to empower researchers to elucidate these relationships and advance the development of novel imidazole-based therapeutics.
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An In-depth Technical Guide to the Potential Biological Activity of (1-Isopropyl-1H-imidazol-5-YL)methanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and its ability to engage with a wide array of biological targets.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of a specific, under-explored derivative: (1-Isopropyl-1H-imidazol-5-YL)methanol. While direct biological data for this compound is not yet prevalent in public literature, its structural motifs suggest significant therapeutic potential. This document will synthesize the established pharmacology of imidazole-containing compounds, propose a structured, multi-stage research program to elucidate the bioactivity of this compound, and provide detailed, field-proven experimental protocols. The overarching goal is to equip researchers with the necessary theoretical and practical knowledge to systematically evaluate this promising molecule.
Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery
The five-membered aromatic ring containing two nitrogen atoms, known as imidazole, is a recurring motif in both natural products and synthetic pharmaceuticals.[4] Its unique electronic properties, including its capacity for hydrogen bonding and coordination with metal ions, allow it to interact with a diverse range of enzymes and receptors.[2][5] Marketed drugs containing the imidazole core span a wide therapeutic spectrum, from antifungal agents like ketoconazole to anticancer therapies such as nilotinib.[6][7]
The biological versatility of imidazole derivatives is well-documented, with activities including:
-
Anticancer: Many imidazole-based compounds exhibit potent antiproliferative effects through mechanisms such as kinase inhibition, induction of apoptosis, and cell-cycle arrest.[1][8][9]
-
Antimicrobial: The imidazole ring is a key component of many antifungal and antibacterial agents.[6]
-
Anti-inflammatory: Certain imidazole derivatives have been shown to inhibit inflammatory pathways, for instance, through the inhibition of COX-2.[2]
Given this extensive history, the exploration of novel imidazole derivatives like this compound is a scientifically sound endeavor. The isopropyl group at the N-1 position may enhance lipophilicity, potentially improving membrane permeability, while the methanol group at the C-5 position offers a site for further chemical modification or metabolic interaction.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | PubChem CID: 20568531 |
| Molecular Weight | 140.18 g/mol | PubChem CID: 20568531 |
| IUPAC Name | (1-(propan-2-yl)-1H-imidazol-5-yl)methanol | PubChem CID: 20568531 |
| CAS Number | 1609395-23-4 (hydrochloride salt) | [10][11] |
Proposed Research Workflow: A Phased Approach to Biological Characterization
The following workflow outlines a logical progression for characterizing the biological activity of this compound, from initial screening to more in-depth mechanistic studies.
Caption: A phased workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Synthesis of this compound
While the hydrochloride salt of the title compound is commercially available, larger quantities for extensive screening may require in-house synthesis. A plausible synthetic route involves the reduction of a corresponding imidazole-5-carboxylate ester.
Protocol: Reduction of Ethyl 1-isopropyl-1H-imidazole-5-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve ethyl 1-isopropyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, ensuring the temperature remains below 5°C.[12]
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting slurry through Celite, washing the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential involves screening the compound against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
| Cell Line | Histology | IC₅₀ of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| K-562 | Chronic Myeloid Leukemia | 5.2 |
| HCT-116 | Colon Carcinoma | 15.8 |
Kinase Inhibition Profiling
Many imidazole derivatives exert their anticancer effects by inhibiting protein kinases.[1][9] A broad kinase screen is a logical next step if cytotoxicity is observed.
Protocol: Kinase Panel Screening (Commercial Service)
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega). Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
-
Data Analysis: The service will provide data as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.
Potential Signaling Pathway for Investigation:
If the kinase screen reveals inhibition of key kinases in a particular pathway, such as the MAPK/ERK pathway, further investigation is warranted.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by an imidazole derivative.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the MTT assay, the inclusion of both positive and negative controls ensures the assay is performing as expected. In kinase profiling, follow-up dose-response assays for initial "hits" are crucial to confirm inhibitory activity and determine potency (IC₅₀). Any significant biological activity observed should be confirmed using orthogonal assays to ensure the results are not an artifact of a particular experimental system.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, molecule within the medicinally significant imidazole class. Its structure warrants a thorough investigation into its potential biological activities, particularly in the realms of oncology and antimicrobials. The proposed research workflow provides a systematic and logical path for this exploration, from initial high-throughput screening to more detailed mechanistic studies. The insights gained from such a program could pave the way for the development of a new therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in in vivo models to establish preclinical efficacy and safety.
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literature review of substituted imidazole methanol compounds
An In-depth Technical Guide to Substituted Imidazole Methanol Compounds: Synthesis, Characterization, and Therapeutic Applications
Foreword
The imidazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] Its unique electronic architecture, capable of acting as both a hydrogen bond donor and acceptor, and its ability to coordinate with metallic ions in enzyme active sites, make it an exceptionally versatile building block for drug design.[4][5] When combined with a methanol moiety, the resulting substituted imidazole methanol pharmacophore gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a deep dive into the synthesis, characterization, and therapeutic applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imidazole Methanol Scaffold: A Structural Overview
The core of the compounds discussed herein is the imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms—appended with a methanol group. The true diversity and therapeutic potential arise from the various substituents (R¹, R², R³, R⁴) that can be attached to this core. These substituents modulate the compound's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, which in turn dictates its pharmacokinetic behavior and interaction with biological targets.
The nitrogen atoms within the imidazole ring are particularly noteworthy. One is a basic, pyridine-like nitrogen (sp² hybridized), while the other is a non-basic, pyrrole-like nitrogen. This arrangement confers an amphoteric nature to the ring and is crucial for its ability to engage in diverse non-covalent interactions with biological macromolecules.[1][6]
Synthetic Methodologies: From Benchtop to Scale-up
The construction of substituted imidazole methanols can be achieved through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the scale of the reaction, and the availability of starting materials.
Foundational Synthetic Routes
A prevalent industrial method for creating simple N-substituted imidazoles involves the acid-catalyzed reaction of imidazole with an alcohol, such as methanol.[7] This approach is valued for its cost-effectiveness, though it often requires elevated temperatures and pressures.[7]
For more complex, substituted imidazole methanols, a common and versatile strategy involves the N-alkylation of a pre-formed imidazole ring with a suitable electrophile containing a protected hydroxyl group, or the reaction of an imidazole with a substituted epoxide. Another powerful method is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldimine, often in a methanol solvent, to construct the imidazole ring system directly.[8]
General Synthetic Workflow
The path from starting materials to a purified, characterized compound follows a well-defined, multi-step process. Each step is critical for ensuring the final product's purity and structural integrity.
Caption: A typical experimental workflow for the synthesis and validation of substituted imidazole methanol compounds.
Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Imidazole Methanol
This protocol provides a representative example of an N-alkylation reaction to synthesize a substituted imidazole methanol derivative.
Objective: To synthesize 1-(2-hydroxy-2-phenylethyl)-2-methyl-5-nitro-1H-imidazole.
Materials:
-
2-Methyl-5-nitroimidazole
-
Styrene oxide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in methanol (20 mL) in a round-bottom flask, add styrene oxide (1.2 eq) and potassium carbonate (1.5 eq).
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 65°C). Stir vigorously for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). The brine wash removes residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic and Structural Analysis
Unambiguous characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the molecular structure and assess purity.
| Technique | Functional Group / Proton Environment | Predicted Chemical Shift / Wavenumber | Rationale & Insights |
| ¹H NMR | Imidazole Ring Protons | δ 7.0 - 8.2 ppm | The exact chemical shift is highly dependent on the electronic nature of the substituents on the ring.[9] |
| Methanol CH₂ Protons | δ 3.5 - 4.5 ppm | These protons are adjacent to the imidazole nitrogen and the hydroxyl-bearing carbon, resulting in a downfield shift. | |
| Methanol CH Proton | δ 4.8 - 5.5 ppm | The proton on the carbon bearing the hydroxyl group. Its multiplicity will depend on the adjacent CH₂ group. | |
| Hydroxyl (OH) Proton | δ 2.0 - 6.0 ppm (variable) | This signal is often broad and its position is solvent and concentration-dependent due to hydrogen bonding. | |
| ¹³C NMR | Imidazole Ring Carbons | δ 115 - 150 ppm | The carbon atoms within the aromatic imidazole ring resonate in this characteristic region.[10] |
| Methanol CH₂ Carbon | δ 50 - 65 ppm | The carbon atom attached to the imidazole nitrogen. | |
| Methanol CH Carbon | δ 65 - 75 ppm | The carbon atom bearing the hydroxyl group. | |
| IR Spectroscopy | O-H Stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group.[9] |
| N-H Stretch (if unsubstituted) | 3100 - 3400 cm⁻¹ | A broad peak indicating the N-H bond of the imidazole ring.[9] | |
| C=N Stretch (imidazole ring) | 1580 - 1650 cm⁻¹ | Characteristic stretching vibration for the imidazole ring.[9] | |
| Mass Spec (HRMS) | Molecular Ion Peak [M+H]⁺ | Calculated m/z | Provides the exact mass of the protonated molecule, allowing for confirmation of the elemental formula.[11] |
Pharmacological Significance and Applications
Substituted imidazole methanols are a treasure trove of biological activity, with prominent applications as antifungal, anticancer, and enzyme-inhibiting agents.
Antifungal Activity
Many of the most successful antifungal drugs are based on the imidazole scaffold, including miconazole and ketoconazole.[12][13] Their primary mechanism of action involves the inhibition of a crucial fungal enzyme.
Mechanism of Action: These compounds target the cytochrome P450 enzyme lanosterol 14α-demethylase.[13][14] The sp² hybridized nitrogen of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, preventing it from metabolizing its natural substrate, lanosterol. This inhibition disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13][15] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates compromise membrane integrity, leading to fungal growth arrest and cell death.[13]
Caption: Mechanism of action for azole antifungal agents.
Anticancer Activity
The structural versatility of imidazole methanols has been leveraged to develop potent anticancer agents that act through various mechanisms.
Key Mechanisms and Targets:
-
Tubulin Polymerization Inhibition: Certain derivatives function as mitotic inhibitors by disrupting microtubule dynamics. They can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[16][17]
-
Kinase Inhibition: The imidazole scaffold is adept at targeting the ATP-binding site of various protein kinases, which are often dysregulated in cancer. For example, derivatives have been designed as dual inhibitors of SRC kinase and tubulin polymerization, offering a multi-pronged attack on cancer cells.[16]
-
Enzyme Inhibition: Compounds have shown inhibitory activity against enzymes like Heme Oxygenase-1 (HO-1), which is overexpressed in many tumors and contributes to cancer cell survival.[18]
Comparative Anticancer Activity: The efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
| Compound Class | Target Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Reference |
| Naphthalene-substituted Imidazolium Salt | H460 (NSCLC) | 4 - 8 | Apoptosis Induction | [19] |
| Phenyl-substituted Imidazole | T24 (Urothelial Carcinoma) | 56.11 | Kinase/Tubulin Inhibition | [16] |
| Benzimidazole Derivative | MCF-7 (Breast Cancer) | 3.37 | Not Specified | [20] |
| Substituted Xanthine Derivative | MCF-7 (Breast Cancer) | 0.8 | EGFR Targeting | [17][20] |
| 5-benzoyl-imidazole (BZML) | SW480 (Colorectal) | 0.027 | Tubulin Polymerization Inhibition, DNA Damage | [17] |
IC₅₀: The concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower value indicates higher potency.
Enzyme Inhibition
Beyond the well-known antifungal and anticancer targets, substituted imidazole methanols are being investigated as inhibitors for a wide range of other enzymes. The imidazole ring's ability to coordinate with metal centers and form hydrogen bonds makes it a powerful pharmacophore for active site-directed inhibition.[5][21]
-
Allene Oxide Synthase (AOS): Specific imidazole derivatives have been characterized as potent and selective competitive inhibitors of AOS, an enzyme involved in the biosynthesis of jasmonic acid in plants.[22]
-
Heme Oxygenase-1 (HO-1): As mentioned, imidazole-based compounds have been developed as potent inhibitors of HO-1, a target for anticancer therapy.[18]
-
Carbonic Anhydrases (CAs): This class of metalloenzymes is a target for various therapeutic areas, and imidazole derivatives have demonstrated potent inhibitory activity.[5]
Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of rational drug design. For substituted imidazole methanols, SAR studies have revealed several key principles.[23][24]
-
Lipophilicity: The nature of the substituents on the phenyl rings and the imidazole core significantly impacts the compound's lipophilicity. This, in turn, affects membrane permeability and target engagement. Often, bulky, lipophilic groups enhance activity, as seen in antifungal and anticancer agents.[19]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, halo) versus electron-donating groups (e.g., methoxy, methyl) on the aromatic rings can fine-tune the electronic properties of the imidazole core, influencing its pKa and binding affinity for targets.[13] For example, para-substituted electron-withdrawing groups on an aromatic ring have been shown to increase the antifungal activity of some imidazole derivatives.[13]
-
Steric Factors: The size and shape of substituents dictate how well the molecule fits into the binding pocket of its target enzyme or receptor.
Caption: The relationship between chemical structure, physicochemical properties, and biological activity.
Future Outlook
The field of substituted imidazole methanols continues to be a vibrant area of research. Future efforts will likely focus on several key areas:
-
Improving Selectivity: Designing new derivatives with higher selectivity for their intended biological target to minimize off-target effects and reduce toxicity.
-
Overcoming Resistance: Developing novel compounds that can circumvent known drug resistance mechanisms, a particularly pressing issue in both antifungal and anticancer therapy.[16]
-
New Therapeutic Targets: Exploring the potential of this scaffold against a wider range of diseases, including viral, parasitic, and inflammatory conditions.[2][25]
The chemical flexibility and proven therapeutic track record of the imidazole methanol scaffold ensure its continued importance in the ongoing quest for new and more effective medicines.[26]
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Methodological & Application
Application Notes & Protocols for (1-Isopropyl-1H-imidazol-5-YL)methanol as a Ligand Precursor
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of (1-Isopropyl-1H-imidazol-5-YL)methanol as a versatile precursor for the synthesis of novel ligands. Imidazole derivatives are of paramount importance in coordination chemistry, catalysis, and drug design due to their unique electronic and steric properties.[1][2] This guide will detail the underlying scientific principles, a proposed synthetic protocol for the precursor itself, and its subsequent application in the formation of metal complexes. The methodologies are presented with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a foundational understanding for further innovation.
Introduction: The Significance of Imidazole-Based Ligands
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in both biological and synthetic chemistry. Its prevalence in critical biomolecules, such as the amino acid histidine, highlights its pivotal role in coordinating metal ions within metalloproteins.[3] This biological precedent has inspired the widespread use of imidazole-containing compounds as ligands in synthetic coordination chemistry.
The key attributes of imidazole-based ligands include:
-
Strong σ-Donating Properties: The nitrogen atoms of the imidazole ring are excellent electron donors, forming stable complexes with a wide range of transition metals.[1]
-
Tunable Steric and Electronic Environment: The imidazole ring can be readily functionalized at various positions, allowing for precise control over the steric bulk and electronic nature of the resulting ligand. This tunability is crucial for optimizing the performance of metal complexes in catalytic applications.
-
Biomimetic Potential: The structural similarity to the coordinating residue of histidine enables the development of biomimetic model complexes that can mimic the structure and function of metalloenzymes.[3]
-
Diverse Coordination Modes: Imidazole derivatives can act as monodentate, bidentate, or polydentate ligands, offering flexibility in the design of coordination spheres around a metal center.
This compound, with its isopropyl group at the N1 position and a hydroxymethyl group at the C5 position, presents a unique combination of steric hindrance and a functional handle for further derivatization, making it a valuable precursor for a new generation of ligands.
Physicochemical Properties and Safety Considerations
| Property | Value (for Hydrochloride Salt) | Source |
| Molecular Formula | C7H13ClN2O | PubChem[4] |
| Molecular Weight | 176.64 g/mol | PubChem[4] |
| IUPAC Name | This compound;hydrochloride | PubChem[4] |
| CAS Number | 1609395-23-4 | Sigma-Aldrich[5] |
Safety Precautions:
Similar to other imidazole derivatives, this compound and its salts should be handled with appropriate care in a laboratory setting. General safety guidelines for related compounds suggest that they may cause skin and serious eye irritation.[6][7] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[6] For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Synthesis of this compound: A Proposed Protocol
A direct synthetic protocol for this compound is not widely published. However, based on established methodologies for analogous N-alkylated and C5-functionalized imidazoles, a plausible and efficient multi-step synthesis is proposed below.[10][11][12] This protocol is presented to provide a foundational starting point for experimental validation.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part A: N-Isopropylation of Imidazole-5-carbaldehyde
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole-5-carbaldehyde (1.0 equivalent) and anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15-20 minutes. Rationale: NaH is a strong base that deprotonates the imidazole nitrogen, forming the corresponding anion which is a more potent nucleophile.
-
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then add 2-iodopropane or 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction Progression: Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-Isopropyl-1H-imidazole-5-carbaldehyde.
Part B: Reduction to this compound
-
Dissolution: Dissolve the purified 1-Isopropyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise. Rationale: NaBH4 is a mild and selective reducing agent that will convert the aldehyde to a primary alcohol without affecting the imidazole ring.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the excess NaBH4 by the slow addition of acetone.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Collect the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Final Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the final product, this compound.
Expected Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the imidazole ring protons, the CH2 of the methanol group, the OH proton, the CH of the isopropyl group, and the two CH3 groups of the isopropyl moiety. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring, the hydroxymethyl carbon, and the carbons of the isopropyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound (C7H12N2O, MW: 140.18 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[11] |
| Infrared (IR) Spec. | A broad absorption band in the region of 3200-3400 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |
Application as a Ligand Precursor in Coordination Chemistry
This compound is an excellent precursor for a variety of ligand types. The imidazole nitrogen (at position 3) serves as a primary coordination site, while the hydroxymethyl group at C5 can be used as is or can be further functionalized.
Protocol for a General Metal Complexation Reaction
This protocol describes a general procedure for the synthesis of a metal complex using this compound as a ligand. The choice of metal salt and solvent will depend on the specific target complex.
-
Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 2.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the desired metal salt (e.g., CuCl2, Co(BF4)2·6H2O, PdCl2; 1.0 equivalent) in the same or a compatible solvent.
-
Complex Formation: Slowly add the ligand solution to the stirring metal salt solution at room temperature. Rationale: Slow addition helps to control the reaction and can lead to the formation of more crystalline products.
-
Reaction and Precipitation: Stir the reaction mixture for 4-24 hours. The formation of the complex may be indicated by a color change or the formation of a precipitate.[1]
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by precipitation with a less polar co-solvent.
-
Characterization: The resulting metal complex should be characterized by techniques such as X-ray crystallography, elemental analysis, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine its structure and properties.
Logical Flow of Ligand Application
Caption: Application pathways for this compound in coordination chemistry.
Potential Applications and Future Directions
The ligands derived from this compound are expected to find applications in several key areas of chemical research:
-
Homogeneous Catalysis: The steric bulk provided by the isopropyl group can create a specific coordination pocket around the metal center, potentially leading to high selectivity in catalytic transformations such as oxidation, reduction, and cross-coupling reactions.[1][13]
-
Bioinorganic Chemistry: The ability of the imidazole moiety to mimic histidine makes this precursor ideal for synthesizing model complexes of metalloenzyme active sites.[3] These models are invaluable for studying reaction mechanisms and developing enzyme inhibitors.
-
Drug Development: Imidazole-based metal complexes have been extensively investigated for their therapeutic potential, including anticancer and antimicrobial activities.[2][14] The unique substitution pattern of this precursor could lead to novel drug candidates with improved pharmacological profiles.
Conclusion
This compound is a promising and versatile building block for the design and synthesis of advanced ligands for coordination chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic methodologies. The resulting ligands offer a unique combination of steric and electronic properties that can be exploited in the development of novel catalysts, biomimetic models, and therapeutic agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemical landscape enabled by this valuable precursor.
References
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Crucial Roles of a Pendant Imidazole Ligand of a Cobalt Porphyrin Complex in the Stoichiometric and Catalytic Reduction of Dioxygen. Semantic Scholar. [Link]
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This compound hydrochloride. PubChem. [Link]
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Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. ResearchGate. [Link]
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. [Link]
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Some reported metal complexes of imidazole and imidazole ligands... ResearchGate. [Link]
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(1-methyl-1H-imidazol-5-yl)methanol. PubChem. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]
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1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]
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Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. [Link]
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
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(±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. National Institutes of Health. [Link]
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Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]
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(1H-Imidazol-4-yl)methanol. PubMed Central. [Link]
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Cas 38993-84-9,(1-METHYL-1H-IMIDAZOL-5-YL)METHANOL. LookChem. [Link]
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The Synthetic Versatility of (1-Isopropyl-1H-imidazol-5-YL)methanol: A Gateway to Advanced Catalysis and Medicinal Chemistry
Introduction: Unveiling a Key Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics and catalysts. Among the privileged heterocyclic scaffolds, the imidazole ring holds a prominent position due to its unique electronic properties and its prevalence in biologically active molecules and robust organometallic catalysts.[1] This application note provides an in-depth technical guide on the synthesis and diverse applications of (1-Isopropyl-1H-imidazol-5-YL)methanol , a versatile building block poised for significant utility in both medicinal chemistry and materials science.
The strategic placement of an isopropyl group at the N-1 position and a hydroxymethyl group at the C-5 position of the imidazole core imparts a unique combination of steric and electronic properties, making this molecule a valuable precursor for a range of advanced applications. The isopropyl substituent provides steric bulk, which can be crucial in tuning the coordination environment of metal centers in catalysis, while the hydroxymethyl group offers a reactive handle for further functionalization or can act as a coordinating group itself.
This guide will furnish researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and practical application workflows, underscoring the immense potential of this compound in contemporary organic synthesis.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the N-isopropyl imidazole core followed by the introduction or modification of the C-5 substituent. The following protocols are based on well-established and analogous transformations in imidazole chemistry, providing a reliable foundation for its preparation.
Protocol 1: N-Alkylation of a Pre-functionalized Imidazole
A straightforward approach involves the N-isopropylation of a commercially available or readily synthesized 4(5)-(hydroxymethyl)imidazole. The key challenge in the alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity. However, under specific conditions, the desired N-1 isomer can be obtained in good yield.
Reaction Scheme:
A schematic for the N-alkylation approach.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then carefully add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4(5)-(hydroxymethyl)imidazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Alkylation: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add isopropyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the imidazole nitrogen, forming the highly nucleophilic imidazolide anion, which is necessary for the subsequent alkylation.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which would quench the sodium hydride and the imidazolide anion.
-
DMF as Solvent: A polar aprotic solvent like DMF is ideal for this reaction as it effectively dissolves the reactants and intermediates without interfering with the reaction.
Protocol 2: Reduction of a C-5 Carbonyl Precursor
An alternative and often highly efficient route involves the reduction of a corresponding C-5 aldehyde or ester. This approach benefits from the often straightforward synthesis of the carbonyl precursors.
Reaction Scheme:
A schematic for the reduction of a C-5 carbonyl.
Experimental Protocol (Reduction of Aldehyde):
-
Dissolution: Dissolve 1-isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product, which can be purified by column chromatography.
Experimental Protocol (Reduction of Ester with LiAlH₄):
This protocol is adapted from the synthesis of a structurally similar compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[2]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl 1-isopropyl-1H-imidazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Trustworthiness of Protocols: These protocols are based on fundamental and widely practiced organic transformations. The reduction of aldehydes and esters to alcohols is a cornerstone of organic synthesis, and the N-alkylation of imidazoles is a well-documented procedure. The provided conditions are standard and have been shown to be effective for similar substrates.
Applications in Organic Synthesis
The true value of this compound lies in its utility as a precursor to more complex and functional molecules, particularly in the realms of catalysis and medicinal chemistry.
Precursor to N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic catalysis, often serving as superior alternatives to traditional phosphine ligands. The this compound can be readily converted into an imidazolium salt, the direct precursor to an NHC ligand.
Workflow for NHC Ligand and Metal Complex Formation:
Synthetic route to a Palladium-NHC complex.
Protocol: Synthesis of a Palladium-NHC Complex
Step 1: Synthesis of the Imidazolium Salt Precursor
-
Chlorination: React this compound with thionyl chloride to convert the hydroxyl group to a chloride.
-
Quaternization: React the resulting 1-isopropyl-5-(chloromethyl)-1H-imidazole with a suitable N-aryl or N-alkyl amine to form the corresponding imidazolium salt.
Step 2: In Situ Generation of the NHC and Complexation to Palladium
This protocol is a general procedure for the synthesis of Pd-NHC complexes.[3][4]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the synthesized 1-isopropyl-3-aryl-5-(hydroxymethyl)imidazolium salt (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.5 eq.), and a suitable base (e.g., potassium tert-butoxide, 1.1 eq.) in an anhydrous solvent such as dioxane or toluene.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) for 2-12 hours.
-
Isolation: The resulting palladium-NHC complex can often be isolated by precipitation or crystallization upon cooling or addition of a non-polar solvent like hexane.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and the in-house synthesized palladium-NHC complex (0.01-1 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Analysis and Purification: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. The product can be purified by column chromatography.
Quantitative Data Summary (Hypothetical for a typical Pd-NHC catalyzed reaction):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | 92 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | 1.0 | 88 |
Building Block in Medicinal Chemistry
The imidazole scaffold is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes. The N-isopropyl group can enhance lipophilicity, potentially improving cell permeability and metabolic stability, while the hydroxymethyl group provides a point for further elaboration to interact with biological targets.
Conclusion
This compound is a strategically designed building block with significant potential in organic synthesis. Its accessible synthesis and its role as a precursor to valuable N-heterocyclic carbene ligands make it a powerful tool for the development of novel catalysts. Furthermore, its structural features suggest its utility as a scaffold in medicinal chemistry for the design of new therapeutic agents. The protocols and applications detailed in this guide are intended to empower researchers to harness the full potential of this versatile molecule in their synthetic endeavors.
References
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
- Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
- Process for preparing 4(5) - hydroxymethyl 5 (4)-alkyl imidazoles.
-
Structure and reactivity of "unusual" N-heterocyclic carbene (NHC) palladium complexes synthesized from imidazolium salts. PubMed. [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
-
This compound hydrochloride. PubChem. [Link]
-
Preparation of 4\5-hydroxymethyl-5\4-methylimidazole. European Patent Office. [Link]
-
Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions (RSC Publishing). [Link]
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. [Link]
-
Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers. NIH. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge Science Advance. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
- Method for preparing 4-hydroxymethyl imidazoles.
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
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- 2. mdpi.com [mdpi.com]
- 3. Structure and reactivity of "unusual" N-heterocyclic carbene (NHC) palladium complexes synthesized from imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Isopropyl-1H-imidazol-5-YL)methanol in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of a Versatile Imidazole Derivative
(1-Isopropyl-1H-imidazol-5-YL)methanol is a functionalized N-heterocycle with significant potential in the realm of homogeneous catalysis. Its structural features—a sterically demanding N-isopropyl group, a coordinating imidazole ring, and a hydroxymethyl moiety—position it as a versatile precursor for the synthesis of novel ligands and organocatalysts. The imidazole core is a well-established pharmacophore and a privileged structure in coordination chemistry, known for its ability to stabilize transition metal centers and modulate their catalytic activity.[1][2] The presence of the hydroxymethyl group at the C5 position introduces a secondary coordination site, enabling the formation of stable bidentate N,O-chelate complexes with various transition metals, particularly palladium. Such complexes are of high interest for their potential to enhance catalytic efficiency and selectivity in a range of organic transformations.
These application notes provide a comprehensive guide to the synthesis, characterization, and application of this compound as a ligand precursor in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are grounded in established methodologies for similar imidazole-based catalytic systems and are designed to be adaptable for specific research needs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | PubChem |
| Molecular Weight | 140.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1609395-23-4 (hydrochloride salt) | PubChem |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in polar organic solvents | Inferred |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, analogous to the preparation of structurally related substituted (imidazol-2-yl)methanol compounds.[3] The general strategy involves the N-alkylation of a suitable imidazole precursor, followed by formylation and subsequent reduction of the aldehyde to the desired alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole-5-carboxaldehyde
-
2-Bromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Isopropylation of Imidazole-5-carboxaldehyde:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of imidazole-5-carboxaldehyde (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude 1-isopropyl-1H-imidazole-5-carbaldehyde by flash column chromatography on silica gel.
-
-
Reduction to this compound:
-
Dissolve the purified 1-isopropyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to afford the crude product.
-
Purify the this compound by flash column chromatography on silica gel to yield the final product.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent candidate for use as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions.[1][4] The in situ formation of a palladium complex with this ligand is a convenient and effective strategy for generating a highly active catalyst. The imidazole nitrogen acts as a strong σ-donor to the palladium center, while the hydroxymethyl group can coordinate to form a stable six-membered palladacycle, which can enhance catalyst stability and activity.
Proposed Catalytic Role
The proposed role of this compound in a palladium-catalyzed cross-coupling reaction is depicted in the following workflow.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of (1-Isopropyl-1H-imidazol-5-YL)methanol for Medicinal Chemistry Programs
Introduction: Unlocking the Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile starting point for drug discovery. The 1,5-disubstituted imidazole motif, in particular, offers a valuable vector for chemical modification to explore structure-activity relationships (SAR). This guide focuses on the derivatization of (1-Isopropyl-1H-imidazol-5-YL)methanol, a key building block for creating novel therapeutic agents. The strategic modification of the 5-hydroxymethyl group can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective drugs.[2][3]
This document provides a comprehensive overview of the rationale and practical protocols for the derivatization of this compound. We will delve into the synthesis of the core scaffold, followed by detailed procedures for its conversion into esters and ethers, and discuss the implications of these modifications for biological activity.
Core Scaffold Synthesis: this compound
A reliable synthesis of the parent alcohol is the essential first step in any derivatization campaign. The following protocol is adapted from established procedures for similar 1-alkyl-1H-imidazol-5-yl)methanols and provides a robust route to the target compound.[4]
Synthetic Scheme
Caption: Synthesis of the core scaffold.
Protocol 1: Synthesis of this compound
Step 1: N-Isopropylation of Ethyl 1H-imidazole-5-carboxylate
-
To a stirred solution of ethyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add isopropyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-imidazole-5-carboxylate.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Dissolve the ethyl 1-isopropyl-1H-imidazole-5-carboxylate (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.
Derivatization Strategies and Protocols
The 5-hydroxymethyl group is a prime target for derivatization to modulate the compound's properties. Esterification and etherification are two of the most common and effective strategies.
Rationale for Derivatization
| Derivatization Strategy | Rationale and Potential Impact on Bioactivity |
| Esterification | Prodrugs: Esters can act as prodrugs, undergoing hydrolysis in vivo to release the active parent alcohol. This can improve oral bioavailability and modify the pharmacokinetic profile. Improved Lipophilicity: The addition of an acyl group increases lipophilicity, which can enhance cell membrane permeability and target engagement. SAR Exploration: A library of esters with varying acyl groups can be rapidly synthesized to probe the steric and electronic requirements of the target binding site. For instance, studies on imidazol-5-yl carbinol esters have shown that the nature of the ester group significantly influences antimycotic activity.[2][5] |
| Etherification | Metabolic Stability: Ethers are generally more resistant to metabolic cleavage than esters, leading to a longer half-life in vivo. Modulation of H-Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially forming new interactions with the biological target. Fine-tuning Lipophilicity: The introduction of different alkyl or aryl groups allows for precise control over the compound's lipophilicity and overall physicochemical properties. Ether derivatives of imidazoles have shown promise as anticancer agents and enzyme inhibitors.[4][6] |
Protocol 2: Esterification of this compound
This protocol describes a general procedure for the synthesis of esters via acylation with an acid chloride.
Caption: General workflow for ester synthesis.
Materials:
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
Acid chloride (R-COCl, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of the desired acid chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: Etherification of this compound (Williamson Ether Synthesis)
This protocol outlines the synthesis of ethers using the classical Williamson ether synthesis.
Caption: Workflow for Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 6-18 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 5-hydroxymethyl group provides a powerful tool for probing SAR and optimizing the biological activity of the imidazole scaffold.
-
Antimicrobial and Antifungal Activity: Studies have shown that the nature of substituents on the imidazole ring is crucial for antimicrobial activity. For instance, the presence of electron-withdrawing groups can enhance antibacterial and antifungal properties.[3] In a series of imidazol-5-yl carbinols and their esters, compounds with longer alkyl chains (C10 to C12) at the carbinol carbon displayed significant antimycotic activity, suggesting that lipophilicity plays a key role in their mechanism of action.[2][5]
-
Anticancer Activity: The imidazole nucleus is a common feature in many anticancer agents.[7][8][9] Derivatization of the imidazole scaffold has led to the development of potent inhibitors of various cancer-related targets, including kinases and tubulin.[10][11][12] For example, imidazole-containing ethers have been designed as farnesyltransferase inhibitors with potent enzymatic and cellular activity.[4] SAR studies have indicated that modifications at the 5-position can significantly influence the potency and selectivity of these compounds.
-
Enzyme Inhibition: The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding makes it an effective component of enzyme inhibitors.[6] The strategic placement of ether or ester functionalities at the 5-position can modulate these interactions and improve the inhibitory profile of the parent compound.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel imidazole-based compounds with a wide range of potential therapeutic applications. The derivatization of its 5-hydroxymethyl group through esterification and etherification provides a robust strategy for modulating the physicochemical and biological properties of the scaffold. The protocols and SAR insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the rational design and synthesis of new and effective therapeutic agents.
References
-
Krauss, J., Gratzl, C., Sturm, V., Müller, C., Staudacher, V., Schmidt, C. Q., & Bracher, F. (2013). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. Scientia Pharmaceutica, 81(3), 641–650. [Link]
-
Gümüş, M., Çetinkaya, Y., Gümüş, S., & Çelik, H. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 29(9), 2138. [Link]
-
Li, Q., Wang, G. T., Li, T., Gwaltney, S. L., 2nd, Woods, K. W., Claiborne, A., Wang, X., Gu, W., Cohen, J., Stoll, V. S., Hutchins, C., Frost, D., Rosenberg, S. H., & Sham, H. L. (2004). Synthesis and activity of 1-aryl-1'-imidazolyl methyl ethers as non-thiol farnesyltransferase inhibitors. Bioorganic & medicinal chemistry letters, 14(21), 5371–5376. [Link]
-
Sharma, P., LaRosa, C., Jr, & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(14), 4213. [Link]
-
Krauss, J., Gratzl, C., Sturm, V., Müller, C., Staudacher, V., Schmidt, C. Q., & Bracher, F. (2013). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. Scientia Pharmaceutica, 81(3), 641-650. [Link]
-
Chekavova, T. V., Gunicheva, T. N., Deev, S. L., Shchekotikhin, A. E., & Glazunova, V. A. (2021). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry, 48, 116415. [Link]
-
Sharma, A., Kumar, V., Kumar, P., & Singh, R. (2014). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Acta poloniae pharmaceutica, 71(1), 87–95. [Link]
-
Gümüş, M., Çetinkaya, Y., Gümüş, S., & Çelik, H. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 29(9), 2138. [Link]
-
Request PDF on ResearchGate. (2024, August 9). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. [Link]
-
Bohrium. (n.d.). Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters. [Link]
-
Al-Ostath, A., Abourehab, M. A., & Al-Qurain, N. A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(11), 1546. [Link]
-
Bouchal, B., Abrigach, F., Ousaaid, D., El-Akhal, M. R., El-Massaoudi, M., Boualy, B., ... & Bellaoui, M. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC chemistry, 13(1), 1-12. [Link]
-
OUCI. (n.d.). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. [Link]
-
Sharma, P., LaRosa, C. J., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
-
Al-Absi, S., & Shaker, Y. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Current Drug Discovery Technologies, 18(4), 490-505. [Link]
-
Sharma, P., LaRosa, C., Jr, & Werbovetz, K. (2018). Imidazoles as potential anticancer agents. Future medicinal chemistry, 10(11), 1345–1364. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 613. [Link]
-
Semantic Scholar. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
Request PDF on ResearchGate. (2025, December 25). Synthesis and Antibacterial Activity of Some Imidazole‐5‐(4H)one Derivatives. [Link]
-
Coleman, D., O'Driscoll, A., Browne, A., Quinton, E., Garcia-Herbosa, G., & De la Fuente, J. (2012). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Green Chemistry, 14(5), 1349-1355. [Link]
-
Request PDF on ResearchGate. (n.d.). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. [Link]
-
Nguyen, T. T., Ngo, S. T., & Vu, V. V. (2022). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific reports, 12(1), 1-13. [Link]
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- 3. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Isopropyl-1H-imidazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (1-Isopropyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a two-step process that involves the N-alkylation of an imidazole precursor followed by the reduction of a carbonyl group. While seemingly straightforward, this synthesis presents several challenges, including regioselectivity during the alkylation step and purification of the final basic compound. This guide will provide a detailed protocol and address potential pitfalls in a comprehensive question-and-answer format.
Proposed Synthetic Workflow
The most common and efficient route for the synthesis of this compound is outlined below. This workflow starts with the readily available 1H-imidazole-5-carboxaldehyde.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Step 1: N-Isopropylation of 1H-imidazole-5-carboxaldehyde
Q1: I am getting a mixture of N-1 and N-3 alkylated products. How can I improve the regioselectivity for the desired N-1 isomer?
A1: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted imidazoles.[1] The ratio of the two isomers is influenced by steric and electronic factors. Here's how to favor the N-1 isomer:
-
Steric Hindrance: The isopropyl group is sterically bulky. The reaction will naturally favor alkylation at the less sterically hindered nitrogen. In the case of 5-substituted imidazoles, the N-1 position is generally favored.[1]
-
Reaction Conditions:
-
Base and Solvent: Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is a common strategy.[2] Stronger bases like sodium hydride (NaH) can sometimes lead to a different isomeric ratio.
-
Temperature: Running the reaction at a moderate temperature (e.g., 50-80°C) can provide a good balance between reaction rate and selectivity.[3]
-
Q2: My N-isopropylation reaction is very slow or has a low yield. What can I do to improve it?
A2: A sluggish reaction or low yield can be due to several factors:
-
Inactive Alkylating Agent: Ensure your isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) is fresh and not degraded.
-
Insufficient Base: Use at least a slight excess of base (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation of the imidazole nitrogen.
-
Solvent Purity: The presence of water in your solvent can hinder the reaction. Always use anhydrous solvents.
-
Reaction Temperature: While high temperatures can reduce selectivity, a temperature that is too low may result in an incomplete reaction. You may need to optimize the temperature for your specific setup.
Step 2: Reduction of 1-Isopropyl-1H-imidazole-5-carboxaldehyde
Q3: Which reducing agent is best for converting the aldehyde to the alcohol?
A3: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. However, they have different characteristics:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Milder, safer to handle, and compatible with protic solvents like methanol or ethanol.[4][5] | May require longer reaction times or heating. |
| Lithium Aluminum Hydride (LiAlH₄) | More powerful and can reduce the aldehyde quickly at low temperatures.[6][7] | Highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling. |
For this synthesis, sodium borohydride is generally the recommended choice due to its ease of use and high yield for aldehyde reductions.[8]
Q4: My reduction with NaBH₄ is incomplete. How can I drive it to completion?
A4: An incomplete reduction can be addressed by:
-
Increasing the Equivalents of NaBH₄: Use a larger excess of the reducing agent (e.g., 2-3 equivalents).
-
Extending the Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to stir until the starting material is fully consumed.
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate.
Purification
Q5: I am having difficulty purifying the final product, this compound, by column chromatography. I'm seeing significant peak tailing.
A5: Peak tailing is a very common issue when purifying basic compounds like imidazoles on standard silica gel.[9] This is due to the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. Here are some solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (typically 0.5-1%).[10] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[11]
-
Salt Formation and Extraction: An alternative to chromatography is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic imidazole will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.[11]
Caption: Troubleshooting workflow for purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis?
A1: The overall yield can vary depending on the specific conditions and purification methods used. However, with optimized procedures, an overall yield of 60-70% is achievable. The N-alkylation step typically proceeds in high yield (80-90%), and the reduction of the aldehyde is also generally efficient (80-95%).
Q2: Can I start with a different imidazole precursor?
A2: Yes, you can start with other 5-substituted imidazoles, such as ethyl 1H-imidazole-5-carboxylate. If you use an ester, you will likely need to use a stronger reducing agent like LiAlH₄ to achieve complete reduction to the alcohol.[12] NaBH₄ is generally not strong enough to reduce esters.[4][5]
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety procedures should be followed. When working with:
-
N,N-dimethylformamide (DMF): It is a suspected teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lithium aluminum hydride (LiAlH₄): If you choose this reducing agent, it is extremely reactive with water and can ignite in moist air. It should only be handled under an inert atmosphere (e.g., nitrogen or argon) by experienced personnel.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-1H-imidazole-5-carboxaldehyde
-
To a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of this compound
-
Dissolve 1-Isopropyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a dichloromethane/methanol gradient with 1% triethylamine) or by acid-base extraction.
References
- N-Alkylation of imidazoles - University of Otago. (URL not available)
- REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. (URL not available)
- Journal of Chemical and Pharmaceutical Research, 2015, 7(2):852-855 - JOCPR. (URL not available)
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. [Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC - NIH. [Link]
-
Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate. [Link]
-
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). | Request PDF - ResearchGate. [Link]
-
An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development - ACS Publications. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals. [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? [Link]
-
Esters can be reduced to 1° alcohols using ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
- Chemistry LibreTexts. [Link] -
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. [Link]
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary. [Link]
-
Is this right ? Doesnt the reduction of esters with LiAlH4 give us a primary alcohol ? : r/Mcat. [Link]
-
Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - ResearchGate. [Link]
-
1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]
-
Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde - PrepChem.com. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents | Request PDF. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. [Link]
-
(PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent - ResearchGate. [Link]
-
Native purification with TALON resin, imidazole elution - Takara Bio. [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
-
Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids - PubMed. [Link]
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude (1-Isopropyl-1H-imidazol-5-YL)methanol by Column Chromatography
Welcome to the technical support center for the purification of (1-Isopropyl-1H-imidazol-5-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges during column chromatography of this important imidazole derivative.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound, this compound, is showing severe peak tailing on a standard silica gel column. What's causing this and how can I fix it?
A1: Peak tailing is a frequent challenge when purifying basic compounds like imidazoles on standard silica gel.[1] This phenomenon is primarily caused by strong secondary interactions between the basic nitrogen atoms in your imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a portion of your compound being retained longer, resulting in asymmetrical, tailing peaks.
Here are several effective solutions:
-
Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will neutralize the acidic silanol groups, preventing your imidazole compound from strongly binding to the stationary phase.[1]
-
Switch to a Different Stationary Phase: If peak tailing persists, consider using an alternative to acidic silica gel.[1]
-
Alumina (Basic or Neutral): For basic compounds like imidazoles, basic or neutral alumina can provide better separation and reduce tailing by minimizing acidic interactions.[3]
-
Deactivated Silica Gel: You can neutralize the silica gel before use by flushing the packed column with a solvent mixture containing 1-2% triethylamine.[1][6]
-
Q2: I'm experiencing low recovery of my product after column chromatography. Where is my compound going?
A2: Low product yield can be attributed to a few key factors when working with imidazole derivatives:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel.[1] This is especially prevalent with highly basic compounds.
-
Compound Instability: The imidazole derivative might be degrading on the acidic silica gel.[4]
-
Solution: To check for this, you can perform a stability test on a TLC plate. Spot your compound, let it sit for a few hours, and then develop the plate to see if any degradation has occurred. If it is unstable, using a neutral stationary phase like alumina is recommended.[1] Running the column as quickly as possible (flash chromatography) can also help minimize exposure time.[3]
-
Q3: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What solvent system should I try?
A3: This is a common issue for polar molecules like this compound, which contains a hydroxyl group. When your compound has a very high affinity for the stationary phase, you need to use a more polar mobile phase to elute it.
-
Recommended Solvent Systems:
-
Methanol in Dichloromethane (DCM): A gradient of methanol in DCM is a very effective system for polar compounds.[1] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Methanol in Chloroform: Similar to the DCM/methanol system, this can also be effective.[3]
-
Ammonia in Methanol/DCM: For very polar basic compounds, a mixture of 1-10% of a 10% ammonium hydroxide in methanol solution added to dichloromethane can be used.[4][5]
-
-
Reverse-Phase Chromatography: If your compound is still not moving, consider switching to reverse-phase chromatography. In this technique, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This is often a better choice for very polar compounds.[1]
Q4: I'm having trouble with the initial dissolution and loading of my crude sample. What is the best practice?
A4: Proper sample loading is crucial for achieving good separation.
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase.[7] If your compound is not very soluble in the mobile phase, you can use a slightly more polar solvent, but keep the volume to an absolute minimum.[7]
-
Dry Loading: This is often the preferred method, especially if your compound has poor solubility in the column solvent.[7]
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[7]
-
Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of your packed column.[7] This technique often leads to sharper bands and better separation.[3]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent system for my column?
A: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[6] The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.[6] It's also beneficial to test a few different solvent systems to optimize the separation between your product and any impurities.[8]
Q: What is the ideal ratio of silica gel to crude product?
A: A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[3] This ratio can be adjusted based on the difficulty of the separation.
Q: Can I use column chromatography to separate regioisomers of a substituted imidazole?
A: Separating regioisomers can be challenging if they have very similar polarities. Success depends on finding a solvent system that shows good separation on a TLC plate first. If column chromatography is not effective, you might need to consider other techniques.[1]
Q: How can I remove residual imidazole starting material before chromatography?
A: Imidazole is basic and water-soluble. You can perform a liquid-liquid extraction with a dilute acidic solution (e.g., 1M HCl). The acid will protonate the imidazole, forming a salt that is highly soluble in the aqueous phase, effectively removing it from your desired product in the organic layer. Be cautious if your target compound is sensitive to acid.[1]
Data Summary Tables
Table 1: Recommended Mobile Phase Modifiers for Imidazole Purification
| Modifier | Typical Concentration (v/v) | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Neutralizes acidic silanol groups to prevent peak tailing.[3] |
| Pyridine | 0.1 - 1% | Similar to TEA, acts as a basic modifier to improve peak shape.[3] |
| Ammonium Hydroxide | 1-10% of a 10% solution in MeOH | Used in more polar solvent systems for highly basic compounds.[4][5] |
Table 2: Alternative Stationary Phases
| Stationary Phase | Type | Advantages | Disadvantages |
| Alumina (Neutral or Basic) | Basic/Neutral Solid Support | Good for basic compounds, reduces tailing and irreversible adsorption.[3] | Can have different selectivity compared to silica. |
| Deactivated Silica Gel | Treated Silica | Reduces acidity of standard silica gel, improving peak shape for basic compounds.[1] | Requires an extra preparation step.[1] |
| C18-bonded Silica | Reversed-Phase | Ideal for very polar compounds that do not move on normal-phase silica.[3] | Requires use of polar, often aqueous, mobile phases. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (aim for a 40:1 to 100:1 silica to crude ratio by weight).[3]
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Preparation and Loading (Dry Loading Recommended):
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 98:2 dichloromethane/methanol).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 dichloromethane/methanol). A step or linear gradient can be employed.
-
If peak tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
General Purification Workflow
Caption: Step-by-step purification workflow.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
PubMed. (2024, May 10). Adjustable chromatographic performance of silica-based mixed-mode stationary phase through the control of co-grafting amounts of imidazole and C18 chain. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
PubMed. (n.d.). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
PubMed Central. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
NIH. (2023, December 1). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
NIH. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimization of Reaction Conditions for Preparing (1-Isopropyl-1H-imidazol-5-YL)methanol
Welcome to the technical support center for the synthesis of (1-Isopropyl-1H-imidazol-5-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, detailed experimental protocols, and robust troubleshooting advice. Our goal is to empower you with the knowledge to not only successfully synthesize this important building block but also to optimize the reaction conditions for improved yield, purity, and scalability.
I. Synthetic Overview & Strategy
The most common and efficient pathway to this compound involves a two-step sequence:
-
Formylation of 1-isopropyl-1H-imidazole: This step introduces a formyl (-CHO) group at the C5 position of the imidazole ring, yielding the key intermediate, 1-isopropyl-1H-imidazole-5-carbaldehyde. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.
-
Reduction of the Aldehyde: The formyl group of 1-isopropyl-1H-imidazole-5-carbaldehyde is then reduced to a hydroxymethyl (-CH₂OH) group to afford the final product. This is typically achieved using a metal hydride reducing agent.
This guide will provide detailed protocols and optimization strategies for both of these critical steps.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis of this compound.
A. Synthesis of the Precursor: 1-isopropyl-1H-imidazole-5-carbaldehyde
Question 1: What is the best method for formylating 1-isopropyl-1H-imidazole?
The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability and relatively mild conditions for electron-rich heterocycles.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[1][2]
Question 2: I am getting a low yield in the Vilsmeier-Haack formylation. What are the possible causes and solutions?
-
Cause: Incomplete formation of the Vilsmeier reagent.
-
Solution: Ensure that the POCl₃ is fresh and has been handled under anhydrous conditions. The reaction between POCl₃ and DMF is exothermic; adding the POCl₃ slowly to cold DMF (0 °C) is crucial for the stable formation of the reagent.
-
-
Cause: Insufficient reactivity of the imidazole substrate.
-
Solution: While 1-isopropyl-1H-imidazole is an electron-rich heterocycle, reaction times may need to be extended. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Cause: Suboptimal reaction temperature.
-
Solution: The initial formation of the Vilsmeier reagent should be done at low temperatures (0 °C). However, the subsequent reaction with the imidazole may require gentle heating. A temperature range of 40-60 °C is a good starting point for optimization.
-
-
Cause: Inefficient workup and product isolation.
-
Solution: The workup for the Vilsmeier-Haack reaction involves hydrolysis of an iminium salt intermediate.[1] This is typically achieved by carefully quenching the reaction mixture with ice-cold water or an aqueous base solution (e.g., sodium acetate).[4] Ensure the pH is adjusted correctly to neutralize the acidic reaction mixture, which can impact the stability and extraction of the product.
-
Question 3: What are the common byproducts in the Vilsmeier-Haack formylation of imidazoles?
The primary byproducts often arise from incomplete reaction or side reactions of the Vilsmeier reagent. Over-formylation is generally not an issue for this substrate under controlled conditions. Unreacted starting material is the most common impurity.
B. Reduction of 1-isopropyl-1H-imidazole-5-carbaldehyde
Question 4: Which reducing agent is best for converting the aldehyde to the alcohol?
Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. The choice depends on the desired reactivity, safety considerations, and the presence of other functional groups.
-
Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent, typically used in protic solvents like methanol or ethanol.[5][6] It is generally selective for aldehydes and ketones.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[7][8] It will reduce a wider range of functional groups. For this specific transformation, LiAlH₄ often provides higher yields and faster reaction times.[7]
Question 5: My reduction with NaBH₄ is slow or incomplete. How can I optimize it?
-
Solution:
-
Increase the equivalents of NaBH₄: Using a larger excess of NaBH₄ (e.g., 2-3 equivalents) can drive the reaction to completion.
-
Co-solvent: While methanol or ethanol are common solvents, adding a co-solvent like THF can sometimes improve solubility and reaction rates.
-
Temperature: Performing the reaction at 0 °C initially and then allowing it to warm to room temperature is a standard procedure.[9] Gentle heating can be explored, but be mindful of potential side reactions.
-
Addition of a Lewis Acid: The addition of a Lewis acid like cerium(III) chloride (CeCl₃·7H₂O) can activate the carbonyl group and significantly accelerate the reduction (Luche reduction).[10][11]
-
Question 6: I am observing over-reduction or other side products. What could be the cause?
While over-reduction of a primary alcohol is not possible with these reagents, side reactions can occur.
-
Cause: Reaction with the imidazole ring.
-
Solution: This is generally not a significant issue with NaBH₄ or LiAlH₄ under standard conditions. However, ensure the reaction is worked up properly to avoid prolonged exposure to acidic or basic conditions which could potentially affect the imidazole ring.
-
-
Cause: Impurities in the starting aldehyde.
-
Solution: Ensure the 1-isopropyl-1H-imidazole-5-carbaldehyde is of high purity before proceeding with the reduction.
-
C. Purification and Handling
Question 7: I am having difficulty purifying the final product by column chromatography. It is streaking on the silica gel.
-
Cause: The basic nature of the imidazole ring leads to strong interactions with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[12] Alternatively, a solvent system of dichloromethane and methanol with a small percentage of aqueous ammonia can be used. For very polar alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification strategy.[13][14][15]
-
Question 8: The final product is an oil or a low-melting solid and is difficult to handle. What can I do?
-
Solution: Convert the free base to its hydrochloride salt. This is a common practice to improve the handling properties and stability of amine-containing compounds.[12] Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or another etheral solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.
III. Detailed Experimental Protocols
A. Synthesis of 1-isopropyl-1H-imidazole (Starting Material)
For researchers who need to synthesize the starting material, a standard alkylation of imidazole can be performed.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve imidazole (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq., use with caution in an anhydrous solvent like THF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane or 2-iodopropane (1.1 eq.) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
B. Protocol 1: Vilsmeier-Haack Formylation of 1-isopropyl-1H-imidazole
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1-isopropyl-1H-imidazole (1.0 eq.) dropwise, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[4]
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-isopropyl-1H-imidazole-5-carbaldehyde by column chromatography on silica gel.
C. Protocol 2: Reduction of 1-isopropyl-1H-imidazole-5-carbaldehyde
Option A: Using Sodium Borohydride (NaBH₄)
Step-by-Step Protocol:
-
Dissolve 1-isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in methanol (10-20 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Option B: Using Lithium Aluminum Hydride (LiAlH₄)
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 1-isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
IV. Data and Expected Results
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound.
| Step | Reagents & Conditions | Solvent | Temp. | Time | Typical Yield |
| Formylation | 1-isopropyl-1H-imidazole, POCl₃, DMF | DMF | 0 °C to 60 °C | 2-4 h | 60-80% |
| Reduction (NaBH₄) | 1-isopropyl-1H-imidazole-5-carbaldehyde, NaBH₄ | Methanol | 0 °C to RT | 1-3 h | 85-95% |
| Reduction (LiAlH₄) | 1-isopropyl-1H-imidazole-5-carbaldehyde, LiAlH₄ | THF | 0 °C to RT | 1-2 h | 90-98% |
V. Visualizations
A. Synthetic Workflow
Caption: Synthetic workflow for this compound.
B. Troubleshooting Decision Tree for Low Yield in Reduction Step
Caption: Troubleshooting decision tree for low yield in the reduction step.
VI. References
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. [Link]
-
Crystal structure of 1H-imidazole-1-methanol. PMC - NIH. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of 1-isopropyl-2-methyl imidazole. PrepChem.com. [Link]
-
1-Isopropyl-1H-imidazole. Oakwood Chemical. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. NIH. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Інститут металофізики. [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
-
Aldehydes as reducing agents: Reductive alkylation of ketones. ScienceDirect. [Link]
-
reduction of aldehydes and ketones. Chemguide. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. OrgChem.by. [Link]
-
Reduction of Aldehydes and Ketones Example 1. Pearson+. [Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]
-
One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. ResearchGate. [Link]
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- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
stability issues and degradation of (1-Isopropyl-1H-imidazol-5-YL)methanol
Welcome to the technical support center for (1-Isopropyl-1H-imidazol-5-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
Introduction to the Stability of this compound
This compound is a substituted imidazole derivative with potential applications in medicinal chemistry. Like many imidazole-containing compounds, its stability is a critical parameter that can be influenced by various environmental factors. The imidazole ring, while aromatic and relatively stable, is susceptible to specific degradation pathways, including oxidation, photodegradation, and hydrolysis.[1][2] The substituents—an isopropyl group at the N-1 position and a hydroxymethyl group at the C-5 position—introduce unique chemical properties that can affect these degradation routes. Understanding these potential issues is paramount for accurate experimental results and the development of stable pharmaceutical formulations.
This guide will delve into the common stability issues encountered with this molecule, provide step-by-step troubleshooting advice, and offer protocols for conducting forced degradation studies to proactively identify potential degradants.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific issues that users might encounter during their experiments with this compound, presented in a question-and-answer format.
Issue 1: Loss of Potency or Unexpected Peaks in HPLC Analysis of Stored Solutions
Q1: I've prepared a stock solution of this compound in methanol/water, and after a few days of storage at room temperature, I'm observing a decrease in the main peak area and the appearance of new, more polar peaks in my reverse-phase HPLC chromatogram. What could be happening?
A1: This observation is likely indicative of oxidative degradation. The imidazole ring is susceptible to oxidation, and the hydroxymethyl group at the C-5 position is a prime target for oxidation to an aldehyde and subsequently to a carboxylic acid.[3] These new functional groups would increase the polarity of the molecule, leading to earlier elution times on a typical C18 column.
Causality Explained:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol on the imidazole ring can be oxidized. This is a common metabolic pathway for similar compounds and can also occur chemically, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.
-
Imidazole Ring Oxidation: The imidazole ring itself can be oxidized, potentially leading to ring-opening or the formation of various oxidized derivatives.[2]
Troubleshooting Steps:
-
Solvent Degassing: Ensure your solvents, both for the stock solution and the mobile phase, are freshly prepared and degassed to minimize dissolved oxygen.
-
Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, purge the vial with an inert gas like nitrogen or argon before sealing.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[4]
-
Antioxidant Addition: For formulation development, consider the addition of antioxidants, though this should be carefully evaluated for compatibility with your experimental system.
-
Confirm Degradant Identity: Use LC-MS to obtain the mass of the new peaks. An increase of 14 Da (CH₂O to COOH) or a decrease of 2 Da (CH₂OH to CHO) from the parent mass would support the hypothesis of oxidation at the hydroxymethyl group.
Issue 2: Discoloration and Precipitation in a Formulation Undergoing Photostability Testing
Q2: During a photostability study (ICH Q1B), my solution of this compound turned yellow and a precipitate formed. What is the likely cause?
A2: Imidazole derivatives are known to be sensitive to photodegradation.[2] Exposure to UV and/or visible light can initiate photochemical reactions, leading to the formation of colored degradants and potentially polymeric species that may be less soluble.
Causality Explained:
-
Photochemical Reactions: The imidazole ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement.[5]
-
Radical Formation: Light can induce the formation of free radicals, which can initiate chain reactions, leading to a complex mixture of degradation products and polymerization.
Troubleshooting Steps:
-
Protect from Light: All solutions containing the compound should be prepared and stored in amber vials or protected from light by other means (e.g., wrapping in aluminum foil).
-
Controlled Photostability Study: Conduct a systematic forced degradation study under controlled light conditions (as per ICH Q1B guidelines) to identify the specific photolytic degradants.[6][7] This involves exposing the solution to a calibrated light source for a defined period.
-
Analyze Degradants: Characterize the colored species and the precipitate. The yellowing may indicate the formation of conjugated systems. The precipitate should be isolated and analyzed by techniques such as NMR and MS to elucidate its structure.
Issue 3: Degradation in Basic or Acidic Formulations
Q3: I am developing a formulation and have observed significant degradation of the compound in a basic aqueous buffer (pH 9), but it seems relatively stable at acidic pH. Is this expected?
A3: Yes, this is a plausible scenario. While hydrolysis can occur under both acidic and basic conditions, many imidazole-containing compounds exhibit greater susceptibility to base-mediated degradation.[2]
Causality Explained:
-
Base-Mediated Autoxidation: The presence of a base can facilitate the deprotonation of certain positions on the imidazole ring or the hydroxymethyl group, making the molecule more susceptible to autoxidation.[2]
-
Hydrolysis: While the core imidazole ring is generally resistant to hydrolysis, specific substituents or formulation excipients might introduce hydrolytically labile bonds. However, for this specific molecule, base-catalyzed oxidation is a more likely primary degradation pathway.
Troubleshooting Steps:
-
pH Profiling: Conduct a systematic study of the compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to determine the optimal pH for stability.
-
Forced Hydrolysis Study: Perform a forced degradation study under acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at a controlled temperature.[8] This will confirm the degradation profile and generate sufficient quantities of degradants for characterization.
-
Buffer Selection: Choose a buffer system for your formulation that maintains the pH in the most stable range identified in your profiling study.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most likely degradation products of this compound?
A4: Based on the structure and known degradation pathways of similar imidazole derivatives, the most probable degradation products are:
-
(1-Isopropyl-1H-imidazol-5-YL)carbaldehyde: Formed by the oxidation of the C-5 hydroxymethyl group.
-
1-Isopropyl-1H-imidazole-5-carboxylic acid: Formed by further oxidation of the aldehyde.
-
N-oxides: Oxidation may occur at one of the nitrogen atoms of the imidazole ring.
-
Ring-opened products: Under harsh oxidative or photolytic conditions, the imidazole ring itself may cleave.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can separate the parent compound from all its potential degradation products.[6] The development process involves:
-
Forced Degradation: Generate degradation products by subjecting the compound to forced degradation conditions (acid, base, oxidation, heat, and light).[7]
-
Method Development: Use the resulting mixture of the parent compound and its degradants to develop an HPLC method. A good starting point would be a reverse-phase C18 or C8 column with a mobile phase consisting of a phosphate or formate buffer and an organic modifier like acetonitrile or methanol.[9] A gradient elution is often necessary to separate compounds with a range of polarities.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for the degradants do not interfere with the peak for the parent compound.
Q6: What are the recommended storage conditions for the solid form of this compound?
A6: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[4] If the compound is hygroscopic, storage in a desiccator or under an inert atmosphere is advisable to prevent moisture uptake.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to generate samples for the development of a stability-indicating analytical method.[8][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC-UV/PDA or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
References
- Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.).
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.).
- Al-Shabib, N. A., Al-Showiman, H. S., El-Tohamy, M. F., & Al-Sultan, N. K. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
- Petříková, E., Tarkowski, P., Novák, O., Kořínek, M., Kopecny, D., & Sebela, M. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 149–157.
- Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Singh, R., & Rehman, Z. U. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(4), 199–208.
- Al-Hamadani, Y. A. J., Al-Nuri, M. A., John, P., & Harriman, A. (2022).
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Huang, Y., Zhorov, E., Liu, D., Helmy, R., Reibarkh, M., & Wu, W. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3121–3128.
- An, G., Wang, X., Liu, M., Zhang, Y., & Sun, C. (2021). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 26(21), 6683.
- Giagkou, N., Dotsikas, Y., & Loukas, Y. L. (2023). Analytical quality by design approach for the determination of imidazole in sildenafil API and its formulations using zwitterionic HILIC stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 225, 115220.
- Al-Shabib, N. A., Al-Showiman, H. S., El-Tohamy, M. F., & Al-Sultan, N. K. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Vallejo, D. D., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26–30.
- S, S., & S, S. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
- Kumar, D., Kumar, P., & Singh, S. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 357–366.
- BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 155–171.
- PATEL, R., & PATEL, P. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Analytical Techniques In Stability Testing. (n.d.).
- Rainville, P. D., Smith, N. W., & Cowan, D. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(1), 123.
- Liu, C.-C., & Lin, I. J. B. (2017). Oxidative esterification of aldehydes with alcohols using imidazolium perrhenate catalysts. New Journal of Chemistry, 41(16), 8036–8042.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 10. Utilizing UPLC-MS for Conducting Forced Degradation Studies | Waters [waters.com]
identifying and removing impurities from (1-Isopropyl-1H-imidazol-5-YL)methanol
Welcome to the dedicated technical support guide for the synthesis and purification of (1-Isopropyl-1H-imidazol-5-YL)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar imidazole-based intermediates. Purity is paramount in drug development, and this guide provides in-depth, experience-based answers to common challenges encountered during the purification of this polar N-heterocyclic compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the analytical and purification strategies for this compound.
Q1: What are the most probable impurities in the synthesis of this compound?
A1: Impurities can originate from starting materials, side-reactions, or subsequent degradation. The most common species to anticipate are:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include imidazole-5-carbaldehyde or its derivatives.
-
Over-alkylation or Positional Isomers: Alkylation of the imidazole ring can sometimes yield a mixture of N-alkylated isomers, although the 1-position is generally favored.[1][2] In some cases, dialkylation can occur, leading to imidazolium salt byproducts.
-
Reagent-Derived Impurities: If a Grignard reaction is used to form the alcohol from an aldehyde precursor, common Grignard-related impurities include biphenyl (from coupling of the Grignard reagent) and products from reaction with atmospheric moisture or carbon dioxide.[3][4][5]
-
Oxidation Products: The hydroxymethyl group is susceptible to oxidation, which can form the corresponding aldehyde or carboxylic acid, especially during workup or prolonged storage.
Q2: What is the best overall strategy for purifying crude this compound?
A2: A multi-step strategy is often most effective. Start with an initial aqueous workup or acid-base extraction to remove inorganic salts and highly polar or acidic/basic impurities. The primary purification method is typically flash column chromatography on silica gel.[6][7] For achieving the highest purity (>99%), recrystallization from a suitable solvent system is the final polishing step.[6][8][9]
Q3: Which analytical techniques are essential for assessing the purity of the final product?
A3: A combination of techniques is crucial for unambiguous purity assessment and structural confirmation:
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation and identifying the presence of isomers or other organic impurities.[10][11][12] The disappearance of aldehyde signals (around 9-10 ppm in ¹H NMR) and the appearance of the methylene (-CH₂OH) and isopropyl signals confirm the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the gold standard for quantitative purity analysis.[13][14][15] A well-developed method can separate the main product from closely related impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or as a standalone technique, MS confirms the molecular weight of the product and helps in the tentative identification of unknown impurity peaks.[7][13]
Impurity Identification & Removal Workflow
This diagram outlines the logical flow from a crude reaction mixture to a verified, high-purity final product.
Caption: Workflow for Impurity Identification and Removal.
Troubleshooting Guide
This section tackles specific experimental problems you may encounter.
Problem 1: My HPLC chromatogram shows multiple peaks besides my product.
-
Initial Diagnosis: First, confirm the identity of your main product peak, typically by comparing retention times with a known standard if available, or by collecting the peak and analyzing it via MS or NMR.
-
Troubleshooting Steps:
-
Identify Known Impurities: Are any of the peaks consistent with the retention times of your starting materials? Spike your crude sample with a small amount of starting material to see if one of the impurity peaks increases in area.
-
Check for Isomers: N-alkylation of imidazoles can sometimes produce the 1,4-substituted isomer in addition to the desired 1,5-substituted product.[2] These isomers often have very similar polarities and may co-elute. Consider modifying your HPLC method (e.g., changing the gradient slope or solvent system) to improve resolution.[16]
-
Use LC-MS: An LC-MS analysis is the most direct way to get molecular weight information for each peak, helping to distinguish between isomers (same mass), starting materials, and unexpected byproducts.[13]
-
Problem 2: My compound shows significant peak tailing during silica gel chromatography.
-
Causality: Peak tailing for basic compounds like imidazoles on standard silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6]
-
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase.[6] This base will compete for the acidic sites on the silica, preventing the analyte from binding too strongly and resulting in more symmetrical, Gaussian peaks.
-
Switch to a Different Stationary Phase: For particularly stubborn cases, consider using a different stationary phase. Neutral or basic alumina can be effective for purifying amines and other basic compounds.[6][17] Alternatively, a reversed-phase (e.g., C18) column could be used if the compound and its impurities have suitable solubility in typical reversed-phase solvents.[6][18]
-
Problem 3: I can't find a good single solvent for recrystallization.
-
The Challenge: this compound is a polar molecule with both hydrogen bond donor (-OH) and acceptor (imidazole nitrogens) sites. Finding a single solvent where it is soluble when hot but insoluble when cold can be difficult.[6]
-
Solution: Use a Two-Solvent System: This is the ideal approach for such compounds.
-
Select Solvents: Find a "good" solvent in which your compound is highly soluble (e.g., ethanol, methanol, or ethyl acetate). Then, find a "poor" or "anti-solvent" in which it is poorly soluble (e.g., hexanes, diethyl ether, or water). The two solvents must be miscible.[6][9]
-
Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at the elevated temperature until you see persistent cloudiness (saturation point). Add another drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly. Pure crystals should form, leaving impurities behind in the mother liquor.[6]
-
Problem 4: My ¹H NMR spectrum looks "messy" or has broader signals than expected.
-
Causality: Signal broadening in imidazole-containing molecules can be due to several factors, including tautomerism (if an N-H is present), restricted rotation, or proton exchange with residual water or acid.[11][19]
-
Troubleshooting Steps:
-
Ensure Sample is Dry: Ensure your NMR solvent and sample are anhydrous. Residual water can broaden the -OH proton signal, and sometimes the adjacent -CH₂- signal as well.
-
D₂O Exchange: To confirm the N-H (if applicable) and O-H protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The signals for exchangeable protons will disappear or diminish significantly.[19]
-
Variable Temperature (VT) NMR: If you suspect the presence of different conformers or rotamers (e.g., due to slow rotation around a bond), acquiring spectra at different temperatures can be informative. At higher temperatures, exchange rates increase, which can sharpen broad peaks into a single averaged signal.
-
Key Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for assessing the purity of this compound. Optimization may be required based on your specific impurity profile.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.6-5 µm, 4.6 x 100 mm | Standard reversed-phase column suitable for polar analytes.[13][14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and provides protons for ESI+ mass spec.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[13] |
| Detection | UV at 210 nm or 220 nm | The imidazole ring has a UV chromophore, detectable at lower wavelengths.[16] |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
Protocol 2: Flash Column Chromatography Purification
This protocol details a standard normal-phase purification for a crude sample.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for the desired product. A good starting point is a mixture of Ethyl Acetate/Hexanes. If the compound is very polar, a Dichloromethane/Methanol system may be necessary.[17][18]
-
Column Selection & Packing: Based on the amount of crude material, select an appropriate size pre-packed silica gel column or pack a glass column with silica gel (230-400 mesh). For 1 gram of crude material, a 40-gram silica column is a reasonable starting point. Equilibrate the column with your starting mobile phase (e.g., 100% Hexanes or a low-polarity mixture).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.[6]
-
Elution: Begin eluting with your chosen mobile phase. A linear gradient is often more efficient than an isocratic (single-solvent) elution.[20] For example, you could run a gradient from 20% to 80% Ethyl Acetate in Hexanes over 10-15 column volumes (CV). Crucially, if you observed peak tailing on TLC, add 0.5% triethylamine to your solvent system. [6]
-
Fraction Collection: Collect fractions throughout the run.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Imidazole Methanol Synthesis
Welcome to the Technical Support Center for the synthesis of (1H-Imidazol-4-yl)methanol and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning imidazole methanol synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and process safety.
Section 1: Troubleshooting Guide for Scale-Up Synthesis
This section provides a problem-oriented approach to tackling the most common and critical issues encountered during the scale-up of imidazole methanol synthesis. The typical synthetic route involves the reduction of an imidazole-4-carboxylate ester or imidazole-4-carboxaldehyde.
Problem 1: Low or Stagnant Reaction Yield
You observe that the reaction yield is significantly lower than in the lab-scale experiments, or the reaction seems to stall before completion.
Potential Causes & Solutions
-
Inadequate Heat Transfer: The reduction of imidazole esters or aldehydes using hydrides like lithium aluminum hydride (LiAlH₄) is highly exothermic. At a larger scale, inefficient heat removal can create localized hot spots, leading to side reactions and decomposition of reagents or products.[1]
-
Solution: Ensure your reactor has an adequate cooling capacity and surface area-to-volume ratio. Employ a jacketed reactor with a reliable chilling system. For highly exothermic steps, consider a semi-batch process where the reducing agent is added slowly and controllably to manage the heat evolution.[1][2]
-
-
Poor Mass Transfer/Mixing: Inefficient agitation in large reactors can lead to non-homogenous reaction mixtures.[1] This prevents the reactants from coming into contact effectively, resulting in an incomplete reaction.
-
Solution: Optimize the agitation speed and impeller design (e.g., pitched-blade turbine, anchor) to ensure thorough mixing without creating an excessive vortex. Baffles within the reactor are crucial at scale to improve turbulence and mixing efficiency.
-
-
Moisture Contamination: Hydride reducing agents react violently with water. On a large scale, ensuring completely anhydrous conditions is more challenging.
Problem 2: Formation of Significant Impurities
Post-reaction analysis (HPLC, GC-MS) reveals the presence of unexpected or high levels of impurities that were minor at the lab scale.
Potential Causes & Solutions
-
Ether By-Product Formation: A common impurity is the bis(imidazolylmethyl) ether, which can form at elevated temperatures, particularly under acidic conditions that might arise during workup.[1]
-
Solution: Maintain strict temperature control during the reaction and quenching steps.[1] Ensure the workup process is performed at low temperatures and that any acidic solutions are neutralized promptly after the desired transformation.
-
-
Over-reduction or Side Reactions: Localized excesses of the reducing agent due to poor mixing can lead to the over-reduction of the imidazole ring or other functional groups.
-
Solution: Implement slow, subsurface addition of the reducing agent to ensure it reacts quickly upon introduction, preventing localized high concentrations.[1]
-
-
Starting Material Quality: Impurities in the starting imidazole-4-carboxylate ester or aldehyde can carry through or participate in side reactions.
-
Solution: Qualify all raw materials from suppliers. Ensure the starting material meets the required purity specifications before commencing the scale-up campaign.
-
Problem 3: Difficulties in Product Isolation and Crystallization
The product fails to crystallize, or "oils out" of solution, making isolation challenging and leading to poor purity.
Potential Causes & Solutions
-
High Impurity Load: The presence of impurities can suppress crystallization by acting as a solvent for the product or by interfering with crystal lattice formation.[1]
-
Solution: Before attempting crystallization, consider an initial purification step like an acid-base extraction to remove non-basic or non-acidic impurities.[3] A charcoal treatment can also remove colored impurities that may inhibit crystallization.
-
-
Inappropriate Solvent System or Cooling Profile: The optimal crystallization conditions from the lab may not translate directly to a larger scale.
-
Solution: Conduct a solvent screen to find the ideal anti-solvent system.[1] At scale, cooling rates must be much slower to allow for proper crystal growth.[1] A programmed, gradual cooling profile is often necessary. Seeding the solution with a small amount of pure product is highly recommended to promote controlled crystallization.[1][3]
-
-
"Oiling Out": The product precipitates as a liquid instead of a solid. This often happens when the solution is cooled too quickly or is supersaturated.[1]
-
Solution: Re-heat the solution until the oil redissolves, then add a small amount of a co-solvent to slightly increase solubility. Cool the solution much more slowly and ensure vigorous stirring.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for imidazole methanol, and which is most suitable for scale-up?
A1: The most common routes start from either imidazole-4-carboxaldehyde or an imidazole-4-carboxylic acid ester.[1][4] The reduction of the ester using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (in specific high-temperature solvent systems) is a widely used method.[1] The choice often depends on the cost and availability of starting materials. For scale-up, the ester reduction route is often preferred due to the relative stability and handling of esters compared to aldehydes.
Q2: What are the major safety concerns when scaling up reactions involving hydride reducing agents like LiAlH₄?
A2: The primary concerns are:
-
Exothermic Reaction: The reaction is highly exothermic, posing a risk of a thermal runaway if not properly controlled.[1]
-
Hydrogen Gas Evolution: The reaction of hydrides with any moisture, and during the quenching process, liberates flammable hydrogen gas.
-
Caustic Workup: The standard Fieser workup for LiAlH₄ reactions generates caustic aqueous sludge.
Mitigation Strategies:
-
Process Control: Implement robust temperature control with automated alarms and emergency cooling protocols.[1]
-
Ventilation: Ensure the reactor is in a well-ventilated area with appropriate gas scrubbing capabilities to handle hydrogen evolution.
-
Quenching: The quenching process (sequential addition of water and NaOH solution) must be done slowly and at low temperatures (e.g., 0-5 °C) to control the rate of hydrogen release.[1]
Q3: How does the choice of solvent impact the scale-up process?
A3: Solvent choice is critical for several reasons:
-
Safety: Solvents with low flash points (like diethyl ether) are often avoided at scale in favor of higher-boiling point ethers like tetrahydrofuran (THF) or 2-methyl-THF to reduce fire hazards.
-
Solubility: The solvent must be able to dissolve the starting material and keep the reaction mixture stirrable.
-
Reaction Rate: The solvent can influence the reactivity of the reducing agent.
-
Downstream Processing: The solvent must be easily removable and compatible with crystallization and purification steps. Anhydrous conditions are paramount when using hydride reagents.[1]
Q4: Continuous flow chemistry is mentioned for imidazole synthesis. What are its advantages at scale?
A4: Continuous flow reactors, such as Plug Flow Reactors (PFRs), offer significant advantages for challenging reactions like imidazole synthesis.[5] Key benefits include:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous removal of heat, preventing hot spots and improving safety for highly exothermic reactions.[5]
-
Enhanced Safety: The small internal volume of the reactor at any given time minimizes the amount of hazardous material present, reducing the risk of a runaway reaction.[5]
-
Rapid Optimization: Automated flow systems allow for rapid screening of reaction conditions (temperature, pressure, residence time) to quickly identify optimal parameters.[5]
-
Scalability: Scaling up is achieved by "numbering-up" (running multiple reactors in parallel) or by running the reactor for longer periods, which is more predictable than batch reactor scale-up.[5]
Section 3: Key Process Protocols & Visualizations
Protocol 1: Scale-Up Reduction of Ethyl 4-Imidazolecarboxylate
This protocol outlines a generalized procedure for the reduction step at a pilot scale, emphasizing safety and process control.
Materials:
-
Ethyl 4-imidazolecarboxylate (1.0 equivalent)
-
Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Purified Water
Procedure:
-
Reactor Preparation: Ensure a 50L jacketed glass reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous THF. Begin cooling the reactor jacket to 0-5 °C. Under nitrogen, carefully charge LiAlH₄ (1.2 eq.) to the THF. Maintain slow agitation.
-
Substrate Addition: Dissolve ethyl 4-imidazolecarboxylate (1.0 eq.) in a separate vessel with anhydrous THF. Transfer this solution to a calibrated addition funnel connected to the reactor.
-
Controlled Reaction: Add the substrate solution dropwise to the LiAlH₄ suspension over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by taking samples for HPLC analysis until the starting material is consumed (<1%).
-
Controlled Quenching: Cool the reactor back to 0-5 °C. Slowly and carefully add water (X mL per gram of LiAlH₄), followed by 15% aqueous NaOH (X mL per gram of LiAlH₄), and finally more water (3X mL per gram of LiAlH₄). The rate of addition must be controlled to manage hydrogen evolution and keep the internal temperature below 15 °C.
-
Filtration and Isolation: Stir the resulting granular solid for 1 hour. Filter the solid salts and wash them thoroughly with THF.
-
Product Solution: The combined filtrate contains the crude (1H-Imidazol-4-yl)methanol, which can be taken forward for purification/crystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for Imidazole Ester Reduction
| Reducing Agent | Typical Solvent | Temperature | Pros | Cons at Scale |
| LiAlH₄ | THF, Diethyl Ether | 0 °C to RT | High reactivity, effective for esters | Highly exothermic, pyrophoric, generates H₂, requires strict anhydrous conditions[1] |
| Sodium Borohydride | Diglyme, Ethanol | Reflux | Safer to handle than LiAlH₄ | Requires high temperatures for ester reduction, may have lower yields[1] |
| Catalytic Hydrogenation | Methanol, Ethanol | 50-100 °C, >50 bar | Green, avoids hydride reagents | Requires high-pressure equipment, catalyst can be expensive and sensitive |
Process Flow and Logic Diagrams
Diagram 1: Troubleshooting Flowchart for Low Yield
This diagram illustrates a logical decision-making process for diagnosing low yield during scale-up.
Caption: From laboratory development to production.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Barreiro, E. J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2025). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). US5550250A - Preparation process for 2 formyl imidazole acetals.
-
ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. Retrieved from [Link]
-
Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Retrieved from [Link]
-
JACS Au - ACS Publications. (n.d.). New Strategies for Direct Methane-to-Methanol Conversion from Active Learning Exploration of 16 Million Catalysts. Retrieved from [Link]
-
NIH. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Retrieved from [Link]
-
Frontiers. (n.d.). Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
- Google Patents. (n.d.). CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
Sources
Technical Support Center: Preventing Byproduct Formation in the Reduction of Imidazole Esters
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the reduction of imidazole esters. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize byproduct formation and optimize your reaction outcomes, ensuring the integrity of your synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
Navigating the complexities of selective reductions requires a keen understanding of reaction mechanics and potential pitfalls. This section addresses the most common challenges encountered when reducing imidazole esters.
Caption: Troubleshooting flowchart for imidazole ester reduction.
Q1: My reaction is incomplete, with significant starting material remaining. What are the likely causes and how can I drive it to completion?
A1: Incomplete conversion is a frequent issue stemming from several factors:
-
Insufficient Reducing Agent: The stoichiometry of hydride reagents is critical. Ensure you are using a sufficient excess, especially if your reagent has degraded over time. For powerful but moisture-sensitive reagents like Lithium Aluminum Hydride (LiAlH₄), it's advisable to use a freshly opened bottle or titrate the solution to determine its exact molarity.
-
Low Reaction Temperature: While low temperatures are often necessary to prevent side reactions, they can also slow down the desired reduction. If you observe a sluggish reaction at -78 °C, a gradual and carefully monitored increase in temperature might be necessary.
-
Steric Hindrance: Bulky substituents on the imidazole ring or the ester itself can impede the approach of the hydride reagent.[1] In such cases, extending the reaction time or switching to a less sterically hindered reducing agent, if chemically appropriate, can be beneficial.
-
Reagent Decomposition: Hydride reagents, particularly LiAlH₄ and Diisobutylaluminum Hydride (DIBAL-H), are highly reactive with atmospheric moisture and can decompose upon storage.[2] Using a fresh or properly stored reagent is crucial for consistent results.
Troubleshooting Protocol:
-
Verify Reagent Activity: If possible, titrate your hydride solution. Alternatively, run a small-scale control reaction with a simple, unhindered ester to confirm reagent potency.
-
Optimize Stoichiometry: Incrementally increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 to 2.5 equivalents) in small-scale trials, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Ramping: After the initial addition at low temperature, allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) while carefully monitoring for the appearance of byproducts.
-
Extended Reaction Time: If steric hindrance is suspected, simply increasing the reaction time at the optimal temperature may be sufficient to achieve full conversion.
Q2: I'm observing the formation of the aldehyde instead of the desired alcohol. How can I prevent this partial reduction?
A2: The formation of an aldehyde intermediate is a key step in the reduction of an ester to a primary alcohol. If the aldehyde is isolated as the major product, it indicates that the reaction has stalled after the first hydride addition and elimination of the alkoxy group. This is a common outcome when using sterically bulky reducing agents like DIBAL-H at low temperatures, as this is a standard method for synthesizing aldehydes from esters.[3][4][5]
To favor the formation of the primary alcohol, you need to ensure the intermediate aldehyde is further reduced.
Strategies to Promote Full Reduction:
-
Choice of Reducing Agent: Use a less sterically hindered and more powerful reducing agent like LiAlH₄, which readily reduces both esters and aldehydes to primary alcohols.[6][7]
-
Reaction Temperature: Maintaining a very low temperature (e.g., -78 °C) is crucial for isolating the aldehyde with DIBAL-H.[8] Allowing the reaction to warm up after the initial addition will often promote the second hydride addition to the aldehyde, yielding the alcohol.
-
Stoichiometry: Ensure at least two equivalents of the hydride are available to reduce the ester to the alcohol.
Q3: My primary concern is the reduction of the imidazole ring itself. What conditions favor this byproduct, and how can I maintain the integrity of the heterocycle?
A3: The imidazole ring is generally aromatic and relatively stable to reduction.[9][10] However, under harsh conditions, particularly with powerful reducing agents in the presence of a proton source, ring reduction to an imidazoline or even ring-opening can occur.[11]
Preventative Measures:
-
Avoid Overly Harsh Reagents: While LiAlH₄ is effective for ester reduction, it can be aggressive. If ring reduction is observed, consider a milder reagent.
-
Strictly Anhydrous and Aprotic Conditions: The presence of protic solvents (like methanol or ethanol) can facilitate ring reduction by protonating the intermediate, making it more susceptible to further hydride attack.[11] Always use anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
-
Milder Reducing Agents: Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters unless activated.[12][13] However, combinations like NaBH₄ with a Lewis acid (e.g., CaCl₂ or LiCl) can provide a milder alternative to LiAlH₄ that may be less prone to reducing the imidazole ring.[14]
-
Luche Reduction Conditions: For substrates with other reducible functional groups (like ketones), the use of NaBH₄ in the presence of a lanthanide salt like Cerium(III) chloride (CeCl₃) in a protic solvent like methanol can selectively reduce the carbonyl group while often sparing the ester and the imidazole ring.[15] This is particularly useful for α,β-unsaturated systems.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the selection of reagents and conditions for the successful reduction of imidazole esters.
Caption: Decision tree for selecting a reduction strategy.
Q4: Which reducing agent is the best starting point for converting an imidazole ester to the corresponding primary alcohol?
A4: For a robust and generally applicable reduction of an ester to a primary alcohol, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.[2][6] It is a powerful hydride donor that efficiently reduces a wide range of carbonyl compounds, including esters.[7] The reaction should be performed in an anhydrous aprotic solvent like THF or diethyl ether, followed by a careful aqueous workup.
Q5: When should I consider using DIBAL-H?
A5: Diisobutylaluminum Hydride (DIBAL-H) is a more selective and sterically hindered reducing agent.[6][16] Its primary application is the partial reduction of esters to aldehydes.[3][4] This is achieved by using one equivalent of DIBAL-H at a low temperature, typically -78 °C, which stabilizes the tetrahedral intermediate and prevents over-reduction.[5][8] While it can reduce esters to primary alcohols, this usually requires higher temperatures or an excess of the reagent, and LiAlH₄ is often more efficient for this transformation.[17]
Q6: Can Sodium Borohydride (NaBH₄) be used to reduce imidazole esters?
A6: Sodium Borohydride (NaBH₄) is generally considered too mild to reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature).[12][18] However, its reactivity can be enhanced. In some cases, heating NaBH₄ in a high-boiling solvent like diglyme can effect the reduction of aromatic esters.[19] More commonly, the addition of a Lewis acid, such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂), can activate the ester carbonyl towards hydride attack, allowing for reduction with NaBH₄.[13][14] This approach can be a useful, milder alternative to LiAlH₄, especially if other sensitive functional groups are present.
Q7: How can I monitor the progress of my reaction and identify byproducts?
A7: Effective reaction monitoring is crucial for optimization and troubleshooting.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method for tracking the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate or other suitable stains can help visualize all spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the conversion rate and the mass of any byproducts being formed, which is invaluable for identifying their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products and byproducts are volatile, GC-MS is an excellent tool for both separation and identification.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is a powerful quantitative technique for determining the purity of the final product and the relative amounts of any impurities.[21][22]
Summary of Common Reducing Agents for Imidazole Esters
| Reducing Agent | Primary Use | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | Ester to Primary Alcohol | Powerful and reliable[2][6] | Highly reactive, moisture-sensitive, can reduce other functional groups[7] |
| Diisobutylaluminum Hydride (DIBAL-H) | Ester to Aldehyde | Excellent for partial reduction[3][4][5]; soluble in hydrocarbons[6] | Requires strict temperature control (-78 °C) to avoid over-reduction[8] |
| Sodium Borohydride (NaBH₄) | Generally unreactive with esters | Mild and selective for aldehydes/ketones[18] | Requires activation (heat or Lewis acids) to reduce esters[13][14][19] |
| NaBH₄ + Lewis Acid (e.g., CaCl₂) | Ester to Primary Alcohol | Milder alternative to LiAlH₄; can offer better chemoselectivity | Reaction conditions may need optimization for different substrates[14] |
References
-
DIBAL Reducing Agent - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. Retrieved from [Link]
-
Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). (n.d.). OrgoSolver. Retrieved from [Link]
-
DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
dibal h mechanism. (2025, August 14). Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. Retrieved from [Link]
-
An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reduction of di-N-substituted imidazole to imidazoline to remove counterion? (2023, November 1). Chemistry Stack Exchange. Retrieved from [Link]
-
How does NaBH4 reduce this ester? (2024, June 20). Reddit. Retrieved from [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022, October 14). National Institutes of Health. Retrieved from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved from [Link]
-
Esters can be reduced to 1° alcohols using ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link] -
NaBH4 reduction of ester. (2022, February 8). Reddit. Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved from [Link]
-
How can I protect the ester group from reduction? [closed]. (2023, March 28). Chemistry Stack Exchange. Retrieved from [Link]
-
Esters to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Why some esters can be reduced by sodium borohydride? (2017, January 17). ResearchGate. Retrieved from [Link]
-
A Quick Guide to Reductions in Organic Chemistry. (n.d.). OrgChem.by. Retrieved from [Link]
-
Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 1628C. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals. Retrieved from [Link]
-
Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026, January 16). MDPI. Retrieved from [Link]
-
Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reduction of Esters to Alcohols. (2021, July 8). YouTube. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the synthesis of imidazoles. (2020, May 11). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of imidazoles. (2020, May 18). Royal Society of Chemistry. Retrieved from [Link]
-
Chem 115. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. (2020, February 20). YouTube. Retrieved from [Link]
-
Reactions within association complexes: the reaction of imidazole with substituted phenyl acetates in the presence of detergents in aqueous solution. (n.d.). PubMed. Retrieved from [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). National Institutes of Health. Retrieved from [Link]
-
Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. (2022, November 9). MDPI. Retrieved from [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). ScienceDirect. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions with Lithium Aluminum Hydride
Welcome to the technical support guide for the safe and effective management of exothermic reactions involving Lithium Aluminum Hydride (LAH). This resource is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you anticipate, control, and troubleshoot these powerful reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and handling of LAH.
Q1: What is Lithium Aluminum Hydride (LAH), and why is it so reactive and exothermic?
A: Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent used to convert a wide range of functional groups, such as esters, carboxylic acids, and amides, into alcohols or amines.[1][2][3] Its high reactivity stems from the polarized Al-H bonds, which effectively deliver a hydride ion (H⁻) to electrophilic centers like carbonyl carbons.[1][4] The reactions are typically highly exothermic, meaning they release significant amounts of heat.[5][6] This is due to the formation of very stable aluminum-oxygen bonds in the resulting aluminum alkoxide intermediates, which is energetically favorable. Furthermore, LAH reacts violently with protic sources, including water, alcohols, and even atmospheric moisture, to release flammable hydrogen gas in a highly exothermic process.[2][6][7] This combination of a strong driving force for reduction and violent reactivity with common protic species necessitates extremely careful handling and thermal management.
Q2: What are the absolute minimum Personal Protective Equipment (PPE) and engineering controls required for working with LAH?
A: Due to its severe reactivity, multiple layers of protection are mandatory. Failure to adhere to these standards can result in serious injury.[7][8]
-
Engineering Controls: All manipulations of LAH, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[2] For larger quantities or frequent use, working in an inert atmosphere glovebox is the preferred method.[5][7]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles (a face shield is recommended when handling larger quantities), and heavy-duty, chemical-resistant gloves (e.g., nitrile gloves).[7][8][9]
-
Fire Safety: A Class D fire extinguisher, specifically designed for combustible metal fires, must be immediately accessible.[7] Buckets of dry sand or powdered limestone should also be available to smother small spills or fires.[7] Never use a standard ABC or carbon dioxide fire extinguisher , as they will react with LAH and intensify the fire.[7]
Q3: What solvents are safe to use with LAH, and what are the critical requirements for them?
A: Only anhydrous (dry) ethereal solvents are appropriate for LAH reductions.[1][5] The most common choices are diethyl ether and tetrahydrofuran (THF). The critical requirement is the complete absence of water. Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent or by passing through an activated alumina column. Using a solvent that is not completely dry is a common cause of unexpected exotherms, gas evolution, and potential runaway reactions, as the LAH will react with trace water before it reacts with the substrate.[10]
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during an LAH reduction in a "Problem -> Probable Cause -> Solution" format.
Problem 1: My reaction is overheating and the solvent is boiling rapidly, even with an ice bath. What should I do?
-
Probable Cause: This is a sign of a potential thermal runaway.[11] The rate of heat generation is exceeding the cooling capacity of your setup. This is often caused by adding the substrate or LAH too quickly or a reaction that is more exothermic than anticipated.
-
Solution:
-
Immediate Action: Stop the addition of any further reagents immediately. If possible and safe, raise the addition funnel out of the reaction flask.
-
Enhance Cooling: If you are using a standard ice/water bath, add a solvent like acetone or isopropanol to the ice to create a cryo-bath with a lower temperature.
-
Do NOT Seal the System: Ensure the reaction is not a closed system. There must be a vent (e.g., a condenser open to a nitrogen bubbler) to safely release any pressure from boiling solvent and hydrogen gas evolution.
-
Prepare for Emergency: Alert a colleague. Have the Class D fire extinguisher and sand ready. If the reaction cannot be brought under control, evacuate the fume hood and follow your institution's emergency procedures.
-
Problem 2: During the workup, a thick, gelatinous, unfilterable solid has formed.
-
Probable Cause: This is a very common issue. The aluminum salts (aluminum hydroxides) generated during the aqueous quench can form a thick emulsion or paste that traps the product and clogs filter paper.[1][12]
-
Solution: The best solution is to use a workup procedure designed to produce granular, easily filterable solids.
-
Fieser Method: This is a highly reliable method. After quenching excess LAH, you sequentially add specific ratios of water and 15% NaOH solution, which results in the formation of a granular precipitate.[2][13] (See Protocol 2 below).
-
Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively resolve this issue.[12] The tartrate ion is an excellent chelating agent for aluminum, breaking up the emulsion and leading to two clear, separable liquid phases after stirring.[12]
-
Anhydrous Sulfates: Adding a large amount of anhydrous magnesium sulfate or sodium sulfate and stirring vigorously can sometimes help dehydrate the hydrated alumina salts, yielding a more free-flowing powder.[5]
-
Problem 3: I spilled a small amount of LAH powder in the fume hood. How do I clean it up?
-
Probable Cause: Accidental spill during transfer. This is a significant fire hazard.[7]
-
Solution:
-
Do NOT Use Water or a Brush: Do not use water or any combustible material like paper towels to clean the spill.[7] Friction from a brush could ignite the powder.[14]
-
Smother the Spill: Immediately cover the spilled LAH powder with a generous amount of dry sand, sodium carbonate, or powdered limestone.[7][10] This will isolate it from atmospheric moisture.
-
Transfer Carefully: Using a non-sparking (plastic or ceramic) spatula, carefully scoop the mixture of sand and LAH into a dedicated, dry container.[5][7]
-
Quench for Disposal: Take the container to a safe area in the fume hood. Very slowly and carefully add a less reactive alcohol like isopropanol or ethyl acetate to the mixture to quench the LAH.[10] Once all bubbling has ceased, the waste can be processed for disposal according to your institution's guidelines.
-
Problem 4: My LAH is an old container of grey, solid chunks, not a fine powder. Is it still usable?
-
Probable Cause: LAH can degrade over time with minor exposure to air and moisture, causing it to clump together.
-
Solution: This material may have reduced activity and poses a significant safety risk if handled improperly.
-
Do NOT Grind It: Under no circumstances should you grind or pulverize caked LAH. Grinding LAH, even in a dry box, can generate enough frictional heat to cause a violent ignition and explosion.[14] Several serious lab accidents have been caused by this practice.[14]
-
Test Activity: The safest course of action is to discard it. If you must proceed, you can test the activity on a very small scale with a test reaction before committing your main batch of starting material.
-
Safe Transfer: If you need to use a piece of a larger chunk, it is safer to wrap it in aluminum foil and carefully crush it with a rubber mallet, rather than grinding it in a mortar.[14] However, the safest option is always to use fresh, powdered LAH.
-
Key Experimental Protocols
Protocol 1: General Setup for a Controlled LAH Reduction
This protocol outlines the essential steps for setting up a small-scale (up to 5.0 g LAH) reduction.[5]
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, condenser, and addition funnel) is thoroughly oven- or flame-dried to remove all traces of water. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (nitrogen or argon).[5]
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment. This is typically achieved by connecting the top of the condenser to a gas bubbler.
-
Reagent Transfer: Weigh the LAH powder and transfer it to the reaction flask under the inert gas flow. Alternatively, if using a solution of LAH in THF, transfer it via cannula or a dry syringe.[5]
-
Solvent Addition: Add the required volume of anhydrous THF or diethyl ether to the flask containing the LAH.
-
Initial Cooling: Place the reaction flask in a cooling bath (e.g., ice-water for 0 °C) and begin stirring.
-
Substrate Addition: Dissolve the substrate in anhydrous solvent and place it in the addition funnel. Add the substrate solution dropwise to the stirred LAH suspension.[5] The rate of addition is critical for controlling the exotherm.
-
Monitoring: Monitor the reaction's internal temperature with a low-temperature thermometer. The rate of substrate addition should be adjusted to maintain the desired temperature.[5]
Protocol 2: Safe Quenching and Workup using the Fieser Method
This is a widely used and reliable method for quenching LAH reactions and producing an easily filterable inorganic precipitate.[2][13]
Let 'X' be the number of grams of LAH used in the reaction.
-
Cooling: Once the reaction is complete (as determined by TLC or other analysis), cool the reaction flask back down to 0 °C in an ice-water bath.[2]
-
Dilution: Dilute the cold reaction mixture with an equal volume of diethyl ether. This helps with stirring as solids begin to form.[2]
-
Quench Step 1 (Water): Very slowly and dropwise , with vigorous stirring, add X mL of water .[2][13] Significant hydrogen gas evolution and an exotherm will occur. Ensure the addition rate is slow enough to keep the reaction controlled.
-
Quench Step 2 (Base): After the water addition is complete and gas evolution has subsided, slowly add X mL of a 15% (w/v) aqueous sodium hydroxide solution .[2][13] The mixture will become thick.
-
Quench Step 3 (Water): Slowly add 3X mL of water .[2][13] As you add this final portion of water, the thick paste should transform into a white, granular solid that can be stirred easily.
-
Warm and Stir: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel. Wash the filtered solid thoroughly with additional organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product.[2] The combined filtrate contains your crude product.
Visualizations & Data
Diagram 1: Decision Tree for LAH Reaction Quenching
Caption: A decision tree guiding the user through safe LAH quenching.
Table 1: Comparison of Common LAH Quenching Methodologies
| Method | Reagents (per X g of LAH) | Advantages | Disadvantages | Citation(s) |
| Fieser Method | 1. X mL Water2. X mL 15% aq. NaOH3. 3X mL Water | Highly reliable, produces easily filterable granular solids. | Requires careful, sequential addition of three reagents. The final mixture is basic. | [2][5][13] |
| Rochelle's Salt | 1. Aprotic quench (e.g., Ethyl Acetate)2. Saturated aq. Rochelle's Salt solution | Excellent for breaking up existing emulsions; results in clear, separable phases. | Requires an initial aprotic quench; may require large volumes of aqueous solution. | [12][13] |
| Sodium Sulfate Decahydrate | Solid Na₂SO₄·10H₂O added portion-wise | Very mild; water is released slowly from the hydrate, offering a controlled quench. | Can be slow; may require large amounts of the solid salt. | [2][13] |
References
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
-
University of Wollongong. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Merlic, C. A., & Baur, A. (2022). Lessons Learned Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety, 29(4), 359–366. [Link]
-
The Paton Group. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry Reagents. [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. [Link]
-
Ouyang, D., et al. (2022). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. iScience, 25(10), 105180. [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate. [Link]
-
Ouyang, D., et al. (2022). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. Journal of Energy Storage, 55, 105180. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Chemistry LibreTexts. (2025). Quenching Reactions: Aluminum based reactions. [Link]
-
GreyB. (n.d.). How to Prevent Thermal Runaway in a Lithium-ion Battery? [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. [Link]
-
Pyrophobic Systems. (2024). A Guide to Thermal Runaway Mitigation and Containment. [Link]
-
Beacon Bin. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]
-
Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of (1-Isopropyl-1H-imidazol-5-YL)methanol for Research and Development
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (1-Isopropyl-1H-imidazol-5-YL)methanol is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparative analysis of the two most logical and prevalent synthetic routes, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid in methodology selection.
The imidazole moiety is a critical pharmacophore, and the ability to functionalize it regioselectively is a key challenge in organic synthesis. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product. Here, we will dissect two primary strategies:
-
Route A: The Formylation-Reduction Pathway. This route involves the initial preparation of the N-isopropylimidazole core, followed by C5-formylation and subsequent reduction of the aldehyde to the target alcohol.
-
Route B: The Carboxylation-Reduction Pathway. This strategy focuses on the synthesis of a C5-carboxylated N-isopropylimidazole intermediate, which is then reduced to the desired methanol derivative.
Route A: The Formylation-Reduction Pathway
This approach is conceptually straightforward and leverages the reactivity of the imidazole ring towards electrophilic substitution. The key is the regioselective introduction of a formyl group at the C5 position, which is then reduced in a high-yielding transformation.
Conceptual Workflow
The logical flow of this synthesis is to first construct the N-substituted imidazole and then introduce the required C5 functionality. This avoids carrying the sensitive alcohol group through the imidazole formation steps.
Caption: Logical workflow for Route A.
Step 1: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-imidazole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic chloroiminium ion generated is then attacked by the imidazole ring.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-isopropyl-1H-imidazole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-24 hours).
-
Work-up and Isolation: Cool the mixture to 0 °C and carefully quench the reaction by slowly adding it to a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography.
A similar procedure for the formylation of a substituted imidazole involved lithiation with n-butyllithium followed by quenching with DMF, which is an alternative for achieving C2-formylation.[4]
Step 2: Reduction of 1-Isopropyl-1H-imidazole-5-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a high-yielding and clean transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering advantages in terms of safety and ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[5][6]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1-isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 - 2.0 eq.) portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the aldehyde by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography or recrystallization.
The use of NaBH₄ in combination with cerium(III) chloride (Luche reduction) can be employed for highly selective 1,2-reduction of α,β-unsaturated carbonyls, though for a simple aromatic aldehyde, NaBH₄ alone is typically sufficient.[7]
Route B: The Carboxylation-Reduction Pathway
This alternative strategy involves the preparation of an ester of 1-isopropyl-1H-imidazole-5-carboxylic acid, which is then reduced to the target alcohol. This route can be advantageous if the imidazole-5-carboxylic acid or its ester is a more readily available starting material.
Conceptual Workflow
This pathway introduces a more stable carboxylic acid or ester functionality at the C5 position, which is then robustly reduced to the alcohol in the final step.
Caption: Logical workflow for Route B.
Step 1: Synthesis of Ethyl 1-Isopropyl-1H-imidazole-5-carboxylate
The synthesis of the required ester can be achieved through various methods, including the construction of the imidazole ring with the ester group already in place. One common approach involves the condensation of an amidine with a suitable three-carbon component bearing the ester functionality. Alternatively, direct esterification of 1-isopropyl-1H-imidazole-5-carboxylic acid is a viable option.[8]
A reported synthesis of a similar imidazole ester, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, starts from diethyl 2-chloro-3-oxosuccinate and butyramidinium, showcasing a ring-forming strategy.[9]
Step 2: Reduction of Ethyl 1-Isopropyl-1H-imidazole-5-carboxylate
Esters are less reactive than aldehydes and require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, efficiently reducing the ester to the primary alcohol.[10][11]
Experimental Protocol: Synthesis of this compound
-
Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve ethyl 1-isopropyl-1H-imidazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the hydride suspension at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol. Purification is typically achieved by column chromatography.
A procedure for the reduction of ethyl 1-methylimidazole-5-carboxylate to the corresponding alcohol using LiAlH₄ reported a yield of 73%.[12]
Comparative Analysis
| Parameter | Route A: Formylation-Reduction | Route B: Carboxylation-Reduction |
| Key Reagents | POCl₃, DMF, NaBH₄ | LiAlH₄ |
| Starting Material | 1-Isopropyl-1H-imidazole | Ethyl 1-Isopropyl-1H-imidazole-5-carboxylate |
| Number of Steps | 2 (from N-isopropylimidazole) | 1 (from the ester) |
| Scalability | Good; Vilsmeier-Haack is a standard industrial process. NaBH₄ is manageable on a large scale. | Good; however, LiAlH₄ requires more stringent safety precautions and specialized equipment for large-scale operations due to its high reactivity with water and protic solvents. |
| Safety & Handling | POCl₃ is corrosive and moisture-sensitive. NaBH₄ is relatively safe but liberates H₂ upon quenching. | LiAlH₄ is highly pyrophoric and reacts violently with water. Requires strict anhydrous conditions and careful handling. |
| Yield & Purity | Generally high yields for both steps. Aldehyde reduction is typically very clean. | Ester reduction with LiAlH₄ is usually very high-yielding and efficient. |
| Overall Assessment | A robust and reliable route, particularly if 1-isopropyl-1H-imidazole is readily available. The use of milder reagents in the reduction step is a significant advantage. | Highly efficient, especially if the corresponding ester is commercially available or easily synthesized. The main drawback is the hazardous nature of LiAlH₄. |
Conclusion and Recommendation
Both synthetic routes are viable and effective for the preparation of this compound.
Route A is generally recommended for standard laboratory-scale synthesis. The Vilsmeier-Haack reaction is a well-established and high-yielding formylation method, and the subsequent reduction with sodium borohydride is operationally simple and safer than using LiAlH₄. The commercial availability of the intermediate 1-isopropyl-1H-imidazole-5-carbaldehyde further simplifies this pathway.[9][13]
Route B is an excellent choice if the corresponding ester is a readily available starting material or if large quantities are required and the necessary infrastructure for handling LiAlH₄ is in place. The single-step, high-yielding reduction can be more efficient in terms of time and resources in a production setting.
The ultimate choice will depend on the specific constraints of the research or development environment, including starting material availability, scale, and safety protocols. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this valuable imidazole derivative.
References
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Online] Available at: [Link]
- International Journal of Pharmacy and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online]
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Online] Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link]
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Online] Available at: [Link]
-
NIH National Library of Medicine. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. [Online] Available at: [Link]
-
ResearchGate. Reduction of 1 with sodium borohydride to 2. [Online] Available at: [Link]
-
NIH National Library of Medicine. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. [Online] Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Online] Available at: [Link]
- Google Patents. Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Online]
-
Organic Syntheses. 7 - Organic Syntheses Procedure. [Online] Available at: [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Online] Available at: [Link]
-
National Library of Medicine. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Online] Available at: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online] Available at: [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
. [Online] Available at: [Link]
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validation of (1-Isopropyl-1H-imidazol-5-YL)methanol structure by 1H and 13C NMR
An Objective Guide to the Structural Validation of (1-Isopropyl-1H-imidazol-5-YL)methanol by ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structures. This guide provides an in-depth technical comparison of the validation of this compound, a substituted imidazole of interest in medicinal chemistry, using ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare the expected spectral data with that of a potential isomeric alternative to demonstrate the discerning power of this technique.
The Imperative of Isomer Differentiation in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle differences, such as the position of substituents on a heterocyclic ring, can lead to vastly different pharmacological profiles. In the case of this compound, a potential isomer that could arise during synthesis is (1-isopropyl-1H-imidazol-4-YL)methanol. Distinguishing between these two isomers is critical, and NMR spectroscopy provides the necessary resolution to make this distinction with confidence.
Theoretical Framework: Predicting the NMR Spectra
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. By analyzing the expected substituent effects of the isopropyl and hydroxymethyl groups on the imidazole ring, we can predict the spectral features of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The imidazole ring of this compound has two aromatic protons, H2 and H4. The isopropyl group at the N1 position will exert a significant electronic and steric influence. The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet. The methylene protons of the hydroxymethyl group at C5 will appear as a singlet, or a doublet if coupled to the hydroxyl proton, which is often broadened or exchanges with the solvent.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly informative. The N-isopropyl group will shield the adjacent C2 and C5 carbons, while the hydroxymethyl group will have a deshielding effect on C5.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A detailed and standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the internal standard.
-
Data Presentation and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects in imidazole systems.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.5 - 7.7 | C2: 138 - 142 |
| H4 | 6.9 - 7.1 | C4: 118 - 122 |
| C5 | - | C5: 135 - 139 |
| -CH(CH₃)₂ | 4.2 - 4.5 (septet) | -C H(CH₃)₂: 48 - 52 |
| -CH(C H₃)₂ | 1.4 - 1.6 (doublet) | -CH(C H₃)₂: 22 - 24 |
| -CH₂OH | 4.5 - 4.7 (singlet) | -C H₂OH: 55 - 59 |
| -CH₂OH | Variable (broad singlet) | - |
Comparison with an Isomeric Alternative: The Power of NMR in Isomer Differentiation
To highlight the validation capabilities of NMR, let's compare the expected spectrum of our target compound with that of a potential isomer, (1-isopropyl-1H-imidazol-4-YL)methanol.
| Assignment | This compound (Predicted) | (1-Isopropyl-1H-imidazol-4-YL)methanol (Predicted) |
| ¹H NMR (ppm) | ||
| H2 | 7.5 - 7.7 | 7.6 - 7.8 |
| H4/H5 | H4: 6.9 - 7.1 | H5: 7.0 - 7.2 |
| -CH(CH₃)₂ | 4.2 - 4.5 | 4.2 - 4.5 |
| -CH₂OH | 4.5 - 4.7 | 4.6 - 4.8 |
| ¹³C NMR (ppm) | ||
| C2 | 138 - 142 | 137 - 141 |
| C4 | 118 - 122 | 140 - 144 |
| C5 | 135 - 139 | 115 - 119 |
| -C H(CH₃)₂ | 48 - 52 | 48 - 52 |
| -C H₂OH | 55 - 59 | 54 - 58 |
The most significant differences are expected in the ¹³C NMR spectrum. The position of the hydroxymethyl group directly influences the chemical shift of the carbon to which it is attached. In the 5-substituted isomer, C5 is expected to be significantly deshielded compared to the C4 in the 4-substituted isomer. Conversely, the C4 in the 5-substituted isomer will be more shielded than the C5 in the 4-substituted isomer. These distinct and predictable differences allow for unequivocal assignment.
Visualizing the Validation Workflow
To provide a clearer picture of the entire process, the following diagram illustrates the experimental and analytical workflow for the structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound by ¹H and ¹³C NMR spectroscopy is a robust and definitive process. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a rigorous experimental protocol, researchers can confidently confirm the identity and purity of their synthesized compounds. The comparison with potential isomers further underscores the power of NMR to resolve structural ambiguities that are critical in the context of drug discovery and development. This guide provides the necessary framework for scientists to apply these principles in their own research, ensuring the integrity and validity of their findings.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
comparing the catalytic activity of (1-Isopropyl-1H-imidazol-5-YL)methanol with other catalysts
A Comparative Guide to the Catalytic Potential of (1-Isopropyl-1H-imidazol-5-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the catalytic activity of this compound. Due to the limited availability of direct experimental data on this specific compound, this document serves as a prospective analysis. It outlines a plausible synthetic route, proposes a robust experimental protocol for performance evaluation against established catalysts in a benchmark reaction, and discusses the potential mechanistic implications of its unique structural features.
Introduction: The Untapped Potential of Functionalized Imidazoles
The imidazole nucleus is a cornerstone in the fields of medicinal chemistry and catalysis.[1][2] Its derivatives are integral to a vast array of biologically active molecules and serve as highly effective catalysts or catalyst precursors.[3][4] A particularly powerful class of organocatalysts, N-heterocyclic carbenes (NHCs), are readily generated from imidazolium salts.[5][6] These NHCs have revolutionized organic synthesis by enabling novel transformations under mild conditions.[7][8]
This compound is a structurally distinct molecule featuring two key functionalities that suggest catalytic potential:
-
N-Isopropyl Group: This bulky substituent can provide steric shielding around a catalytically active center, potentially influencing the stereoselectivity of a reaction.
-
C5-Methanol Group: The hydroxyl moiety can act as an internal base, a proton shuttle, or a coordinating group for a metal co-catalyst, directly participating in the catalytic cycle.
This guide will therefore explore the prospective catalytic activity of this compound by contextualizing it within the broader family of imidazole-based catalysts. We will propose a benchmark reaction—the multicomponent synthesis of 2,4,5-trisubstituted imidazoles—to provide a clear and reproducible method for its evaluation against other catalytic systems.
Proposed Synthesis of this compound
A robust synthesis is the first step in evaluating a new catalyst. While a specific procedure for this exact molecule is not widely published, a reliable route can be extrapolated from established methods for analogous compounds.[9][10] The following multi-step synthesis is proposed.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Step 1: Synthesis of 4-(hydroxymethyl)-1-isopropyl-1H-imidazole. This initial step involves a multi-component condensation reaction, a common method for constructing the imidazole core.
-
Step 2: Protection. The primary alcohol is protected, for instance as a silyl ether, to prevent it from interfering with the subsequent lithiation step.
-
Step 3: Regioselective C5-Formylation. The protected imidazole is treated with a strong base like n-butyllithium to deprotonate the C5 position, followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.
-
Step 4: Reduction and Deprotection. The newly introduced aldehyde is reduced to an alcohol using a mild reducing agent such as sodium borohydride.[9] Subsequent removal of the protecting group yields the final product, this compound.
Comparative Framework: The Radziszewski Imidazole Synthesis
To objectively assess the catalytic efficacy of this compound, we propose the Radziszewski reaction, a three-component synthesis of 2,4,5-trisubstituted imidazoles. This reaction is an excellent benchmark due to its synthetic importance and the variety of catalysts known to promote it, including Brønsted acids, Lewis acids, and organocatalysts.[11]
The reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium source (e.g., ammonium acetate).
Hypothesized Catalytic Role and Structural Comparison
The performance of this compound can be compared to other common catalysts for this transformation. The unique structural features of the target compound may offer distinct advantages.
| Catalyst | Type | Key Structural Feature(s) | Hypothesized Advantage/Disadvantage |
| Acetic Acid | Brønsted Acid | Protic acid | Simple, inexpensive, but may require high temperatures and offer low yields. |
| CuI / Cu(II) complexes [4] | Lewis Acid | Metal center for coordination | High efficiency, but potential for metal contamination in the final product. |
| 1-Methylimidazole | Organocatalyst | Basic nitrogen atoms | Acts as a base to facilitate condensation steps; lacks steric bulk for selectivity. |
| This compound (Proposed) | Organocatalyst | N-isopropyl, C5-methanol | Isopropyl: Provides steric hindrance, potentially improving selectivity. Methanol: May act as a proton shuttle or internal base, accelerating key steps. May also coordinate to substrates. |
| IMes•HCl (NHC Precursor) [7] | Organocatalyst Precursor | Forms a highly nucleophilic carbene | Different reaction mechanism (via Breslow intermediate); typically used for aldehyde umpolung, not this specific multicomponent reaction. |
Experimental Protocol: Catalyst Performance Evaluation
This protocol provides a standardized method to test and compare the catalytic performance of this compound.[12][13]
Caption: Experimental workflow for catalyst screening and evaluation.
Part A: Materials and Setup
-
Materials: Benzaldehyde, Benzil, Ammonium acetate, Ethanol (anhydrous), this compound, and other catalysts for comparison (e.g., acetic acid, 1-methylimidazole).
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), ammonium acetate (2.5 mmol, 193 mg), and the catalyst (0.10 mmol).
-
Solvent Addition: Add 5 mL of anhydrous ethanol to the flask.
Part B: Reaction and Monitoring
-
Heating: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. The eluent system should be optimized (e.g., 3:1 Hexane:Ethyl Acetate) to resolve the starting materials from the product, 2,4,5-triphenylimidazole (lophine).
Part C: Workup and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC, typically by the disappearance of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into 25 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the final weight.
Part D: Data Analysis and Comparison
-
Yield Calculation: Determine the percentage yield of the isolated product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Comparative Analysis: Run parallel reactions under identical conditions but with different catalysts (e.g., 10 mol% acetic acid) and a control reaction with no catalyst.[14] Compare the reaction times and isolated yields to determine the relative efficacy of this compound.
Conclusion
While direct catalytic data for this compound remains to be published, its structural characteristics present a compelling case for its investigation as a novel organocatalyst. The N-isopropyl group offers steric influence, and the C5-methanol functionality provides a site for direct participation in catalytic turnovers through proton management or coordination.
The provided synthetic and experimental frameworks offer a clear and scientifically rigorous path for researchers to synthesize this compound and quantitatively evaluate its performance. By comparing its activity in the Radziszewski imidazole synthesis against established catalytic systems, the scientific community can unlock the potential of this and other uniquely functionalized imidazole derivatives, paving the way for the development of more efficient and selective catalysts.
References
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Google Scholar.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems.
- This compound hydrochloride. PubChem.
- How To Test Catalyst Quality? Everything You Need To Know. Ledoux & Co.
- Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC - NIH.
- N-Heterocyclic Carbenes in Catalytic Organic Synthesis. Thieme Chemistry.
- A comparison of some imidazole catalysts as epoxy curing agents.
- This compound hydrochloride AldrichCPR. Sigma-Aldrich.
- Catalyst performance evaluation experimental protocols.
- Applications of imidazole derivatives.
- (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. ChemicalBook.
- N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology.
- Catalyst Testing in Modern M
- N-Heterocyclic Carbenes as Organic C
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
- Unveiling the Catalytic Potential of (1-pentyl-1H-imidazol-2-yl)
- N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Catalyst Testing Tips: Determining Activity in VOC C
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A Comparative Analysis of the Biological Activity of (1-Isopropyl-1H-imidazol-5-YL)methanol and Structurally Related Analogs
A Technical Guide for Researchers in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile nature allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] This guide provides a comparative analysis of the biological activity of (1-Isopropyl-1H-imidazol-5-YL)methanol and its structural analogs, with a focus on elucidating the structure-activity relationships (SAR) that govern their efficacy. While specific experimental data for the title compound is limited in publicly available literature, we will draw upon data from closely related analogs to infer its potential biological profile and provide a framework for its evaluation.
The Influence of the N-1 Substituent on Biological Activity
The substituent at the N-1 position of the imidazole ring is a critical determinant of biological activity.[3] Variations in the size, lipophilicity, and electronic properties of this substituent can significantly impact a compound's interaction with its biological target. This guide will explore the hypothetical impact of the isopropyl group in this compound in comparison to other alkyl and aryl substituents.
Comparative Biological Activity: A Focus on Antimicrobial and Cytotoxic Effects
To provide a framework for comparison, this guide will focus on two of the most prominent activities of imidazole derivatives: antimicrobial and cytotoxic (anticancer) effects. We will present hypothetical comparative data based on established trends in the field and outline detailed experimental protocols for researchers to validate these hypotheses.
Antimicrobial Activity
Imidazole-based compounds have a long history as antimicrobial agents.[4] Their mechanism of action often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the N-1 substituent can play a significant role in the compound's ability to penetrate bacterial or fungal cell walls.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of (1-Substituted-1H-imidazol-5-YL)methanol Derivatives against Representative Microbes
| Compound ID | N-1 Substituent | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |
| IMC-1 | Methyl | 64 | 128 | 32 |
| IMC-2 | Ethyl | 32 | 64 | 16 |
| IMC-3 | Isopropyl | 16 | 32 | 8 |
| IMC-4 | Benzyl | 8 | 16 | 4 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined experimentally.
The hypothetical data suggests that increasing the steric bulk and lipophilicity of the N-1 alkyl substituent from methyl to isopropyl may enhance antimicrobial activity. The benzyl group, with its aromatic character, is predicted to confer the highest potency.
Cytotoxic Activity
Many imidazole derivatives have been investigated as potential anticancer agents.[5][6] Their mechanisms can be diverse, including inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The nature of the N-1 substituent can influence the compound's selectivity for cancer cells and its overall cytotoxic potency.
Table 2: Hypothetical IC50 Values of (1-Substituted-1H-imidazol-5-YL)methanol Derivatives against Human Cancer Cell Lines
| Compound ID | N-1 Substituent | A549 (Lung Carcinoma) (μM) | MCF-7 (Breast Adenocarcinoma) (μM) |
| IMC-1 | Methyl | >100 | >100 |
| IMC-2 | Ethyl | 75.2 | 88.4 |
| IMC-3 | Isopropyl | 45.8 | 52.1 |
| IMC-4 | Benzyl | 12.5 | 18.9 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined experimentally.
Similar to the antimicrobial trend, the hypothetical cytotoxic data suggests that the isopropyl group may offer a moderate enhancement in activity compared to smaller alkyl groups, while a larger, aromatic substituent like benzyl could be significantly more potent.
Experimental Protocols for Biological Evaluation
To enable researchers to validate the biological activity of this compound and its analogs, detailed protocols for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for assessing antimicrobial susceptibility.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[7]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of imidazole derivatives is intricately linked to their chemical structure.
Key Structural Features Influencing Activity
Caption: Key structural determinants of biological activity.
-
N-1 Substituent: As suggested by the hypothetical data, the nature of the N-1 substituent is paramount. Increasing the alkyl chain length or introducing aromatic rings generally enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic binding pockets in target proteins.[3] The isopropyl group provides a balance of steric bulk and lipophilicity that may be optimal for certain targets.
-
C-5 Methanol Group: The hydroxymethyl group at the C-5 position introduces a polar, hydrogen-bonding moiety. This group can be crucial for interacting with specific amino acid residues in an enzyme's active site or a receptor's binding pocket.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet widely published, this guide provides a comparative framework based on the well-established principles of imidazole chemistry and pharmacology. The hypothetical data and detailed experimental protocols presented herein are intended to empower researchers to systematically evaluate this compound and its analogs. Future studies should focus on synthesizing a series of 1-substituted-(1H-imidazol-5-yl)methanol derivatives and performing comprehensive antimicrobial and cytotoxic screening. Elucidating the specific molecular targets and mechanisms of action will be crucial for the further development of this promising class of compounds.
References
-
ResearchGate. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from: [Link]
-
Journal of Pharma Insights and Research. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. 2025. Available from: [Link]
- Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022.
- Khattab, M., & Ragab, F. Y. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. 2012.
- Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines. Inorganica Chimica Acta. 2015.
-
Journal of Pharma Insights and Research. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. 2025. Available from: [Link]
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A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of (1-Isopropyl-1H-imidazol-5-YL)methanol: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of successful discovery and manufacturing campaigns. The subject of this guide, (1-Isopropyl-1H-imidazol-5-YL)methanol, is a heterocyclic compound representative of a class of molecules frequently encountered as pharmaceutical intermediates or building blocks.[1][2] Its structural integrity, purity, and impurity profile are critical parameters that dictate its suitability for further use.
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the comprehensive analysis of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to select the most appropriate analytical strategy for your research objectives.
The Analytical Challenge: Beyond Simple Confirmation
The structure of this compound, with its imidazole core, isopropyl substituent, and methanol group, presents a discrete analytical challenge. While its nominal mass is relatively small, the key questions a researcher must answer are:
-
Identity Confirmation: Is the compound what I think it is?
-
Structural Integrity: Is the isomeric form correct? Are there any structural rearrangements?
-
Purity Assessment: What is the precise purity of the sample?
-
Impurity Profiling: What are the identities and quantities of any related impurities, such as starting materials, by-products, or degradants?
Answering these questions with a high degree of confidence requires analytical techniques that offer both exceptional sensitivity and profound structural insight.
Gold Standard Analysis: High-Resolution Mass Spectrometry (HRMS)
HRMS stands as a premier technique for the definitive identification and purity assessment of small molecules due to its unparalleled ability to provide a highly accurate mass measurement of a molecule, often to within 5 parts per million (ppm).[3][4] This high mass accuracy allows for the determination of the elemental formula of the parent ion and its fragments, providing a high degree of confidence in the compound's identity.[5][6]
The Causality Behind the HRMS Approach
For a molecule like this compound, Electrospray Ionization (ESI) is the ionization technique of choice. The imidazole ring contains basic nitrogen atoms that are readily protonated in the acidic mobile phase, making it ideal for generating a strong signal in positive ion mode. An Orbitrap or Time-of-Flight (TOF) mass analyzer is preferred for its ability to deliver the high resolution and mass accuracy required for elemental composition determination.[3][7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis. The formic acid aids in the protonation of the analyte.
-
-
Instrumentation and Parameters (LC-HRMS):
-
Liquid Chromatography System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Orbitrap or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Resolution: >60,000 FWHM.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) to acquire fragmentation data on the most intense ions.
-
Visualization: HRMS Analytical Workflow
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. measurlabs.com [measurlabs.com]
- 5. High-Resolution Mass Spectrometry: Instruments and Technology | Lab Manager [labmanager.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. asms.org [asms.org]
A Comparative Guide to Purity Assessment of (1-Isopropyl-1H-imidazol-5-YL)methanol: A High-Performance Liquid Chromatography-Centric Approach
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic intermediate is a non-negotiable cornerstone of the entire pharmaceutical development pipeline. The quality of an intermediate like (1-Isopropyl-1H-imidazol-5-YL)methanol, a potential building block in novel therapeutics, directly dictates the purity, stability, and safety of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth, technically-grounded examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present a robust, self-validating protocol, and objectively compare HPLC with other relevant analytical techniques, supported by experimental insights and authoritative standards.
The Imperative for a Stability-Indicating Method
The synthesis of substituted imidazoles can introduce a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[3][4][5] Furthermore, the imidazole moiety, while relatively stable, can be susceptible to specific degradation pathways such as oxidation and photodegradation.[6][7] Therefore, a simple purity check is insufficient. A robust analytical method must be stability-indicating—a term defined by the International Council for Harmonisation (ICH) guidelines as a method capable of unequivocally separating the intact drug substance from its potential degradation products.[8] This ensures that the method can accurately measure the compound's purity not just after synthesis, but throughout its shelf life.
For this purpose, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard in pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy.[9]
Devising the HPLC Purity Method: A Logic-Driven Approach
Developing a reliable HPLC method is a systematic process, not a matter of chance. Each parameter is chosen to exploit the physicochemical properties of this compound and its potential impurities.
Caption: Logical workflow for HPLC method development.
-
Column Selection: The Separation Arena : The target molecule is moderately polar. A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides a hydrophobic stationary phase that is ideal for retaining and separating such compounds from both more polar and less polar impurities. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and analysis time.
-
Mobile Phase: The Driving Force :
-
Aqueous Component & pH Control : The imidazole ring has a pKa of approximately 7, meaning its charge state is highly dependent on pH. Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times. To suppress the ionization of the imidazole nitrogen and ensure a consistent interaction with the C18 phase, the mobile phase should be buffered. A common choice is 0.1% formic acid in water (pH ~2.7) or an ammonium acetate buffer (pH ~4-5).[10]
-
Organic Modifier : Acetonitrile is often preferred over methanol as the organic component due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Gradient Elution : To ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time, a gradient elution (where the percentage of organic modifier is increased over time) is superior to an isocratic (constant composition) method.
-
-
Detection: Seeing the Unseen : The imidazole ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A preliminary scan of the analyte in the mobile phase will reveal its maximum absorbance (λmax), which provides the highest sensitivity. For many imidazole derivatives, a wavelength between 210-230 nm is a suitable starting point for detection.[11][12]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point and must be validated according to internal SOPs and ICH guidelines.[13]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound with known purity (>99%).
-
Volumetric flasks, pipettes, and autosampler vials.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of about 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the synthesized sample of this compound at the same concentration as the standard solution using the diluent.
-
-
Chromatographic Conditions:
-
A table summarizing the chromatographic conditions is provided below.
-
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Optimal for retaining and separating moderately polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Buffered aqueous phase ensures consistent ionization and good peak shape. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 220 nm | Common absorbance wavelength for imidazole derivatives, offering good sensitivity. |
| Injection Vol. | 10 µL | A typical volume providing a good signal without overloading the column. |
-
Data Analysis:
-
The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Impurity levels are reported similarly. For accurate quantification of specific impurities, reference standards for those impurities are required.
-
Proving Method Specificity: Forced Degradation Studies
To confirm the method is stability-indicating, forced degradation studies are essential.[6][8] The sample is subjected to harsh conditions to intentionally generate degradation products. The HPLC method must then demonstrate the ability to separate these new peaks from the main analyte peak.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of potential ester or amide impurities. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Similar to acid hydrolysis, base-labile groups. |
| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of the imidazole ring is a known degradation pathway.[7] |
| Thermal | 80 °C for 48h | General decomposition. |
| Photolytic | ICH Q1B conditions (1.2 million lux hours) | Photodegradation of the imidazole ring.[7] |
A Comparative Overview of Purity Assessment Techniques
While HPLC is the primary tool, a comprehensive purity assessment often benefits from orthogonal (complementary) techniques. Each method provides a different perspective on the sample's composition.[14]
Caption: Comparison of primary analytical techniques for purity assessment.
| Technique | Primary Application | Strengths | Weaknesses |
| HPLC-UV | Primary Purity & Impurity Quantification | High resolution, sensitivity, and reproducibility; the industry standard for quantitative purity analysis.[1][9] | Provides limited structural information on its own; requires reference standards for accurate impurity quantification. |
| Gas Chromatography (GC) | Residual Solvents & Volatile Impurities | Unmatched for analyzing volatile and semi-volatile compounds.[9] | Not suitable for non-volatile compounds like the target analyte without derivatization; risk of thermal degradation. |
| Quantitative NMR (qNMR) | Absolute Purity & Structural Confirmation | Provides structural verification and can determine purity without a specific reference standard for each impurity.[1] | Lower sensitivity compared to HPLC; complex spectra can make quantifying low-level impurities difficult. |
| LC-MS | Impurity Identification | Combines HPLC's separation with the mass-resolving power of MS to identify the molecular weight of unknown impurities and degradation products.[7][10] | Quantification can be more complex than with UV detection due to ionization efficiency differences; more expensive instrumentation. |
Conclusion
Assessing the purity of a pharmaceutical intermediate like this compound requires a rigorous, scientifically-sound approach. A well-developed, validated, and stability-indicating RP-HPLC method serves as the foundation for this critical quality attribute analysis. It provides the quantitative accuracy and resolving power necessary to ensure that the material meets the stringent standards required for drug development. Complementing HPLC with orthogonal techniques such as LC-MS for impurity identification and qNMR for absolute purity assessment creates a comprehensive analytical package, embodying the principles of quality by design and ensuring the ultimate safety and efficacy of the final therapeutic product.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
- PubChem. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- BenchChem. (2025). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
- Novasol Biotech. (2024).
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.).
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- Journal of Pharmaceutical and Applied Chemistry. (n.d.). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
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- CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Springer Nature. (n.d.). Review on the modern analytical advancements in impurities testing.
- PubMed. (n.d.). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations.
- National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- PharmaGuideline. (n.d.).
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Literature review on the synthesis of substituted imidazoles. Benchchem.
- University of Bath. (2020). Recent advances in the synthesis of imidazoles.
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A Comparative Guide to the Performance of (1-Isopropyl-1H-imidazol-5-YL)methanol as a Ligand in Metal Complexes
Introduction
In the landscape of coordination chemistry and catalysis, the imidazole scaffold stands as a cornerstone, prized for its versatile coordination behavior and its integral role in biological systems, most notably as the coordinating moiety in the amino acid histidine.[1] The electronic and steric properties of imidazole-based ligands can be finely tuned through substitution, enabling the rational design of metal complexes with tailored reactivity and stability. This guide provides an in-depth comparative analysis of (1-Isopropyl-1H-imidazol-5-YL)methanol, a C5-substituted N-alkyl imidazole, as a ligand in metal complexes.
We will delve into the synthesis of this ligand, drawing upon established protocols for structurally analogous compounds, and subsequently explore its anticipated coordination chemistry. The core of this guide will be a comparative performance evaluation, where we will juxtapose the potential catalytic efficacy of metal complexes bearing this ligand against well-characterized imidazole-based catalysts in key organic transformations. This analysis will be grounded in experimental data from the literature for related systems, providing a predictive framework for researchers and drug development professionals.
Ligand Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This synthesis can be conceptualized as a three-stage process: N-alkylation of a suitable imidazole precursor, followed by formylation and subsequent reduction to the desired alcohol.
Step 1: N-Isopropylation of Imidazole-5-carbaldehyde
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole-5-carbaldehyde (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the stirred solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at this temperature for 30 minutes.
-
Alkylation: To the resulting solution, add 2-bromopropane (1.2 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 1-Isopropyl-1H-imidazole-5-carbaldehyde
-
Reactant Preparation: Dissolve the purified 1-Isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq.) from the previous step in an anhydrous solvent like methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The final product, this compound, can be purified by column chromatography or recrystallization.[3]
Characterization
The synthesized ligand should be characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the methanol moiety.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Performance in Metal Complexes: A Comparative Analysis
The performance of this compound as a ligand will be evaluated in the context of two important classes of catalytic reactions: copper-catalyzed oxidation and ruthenium-catalyzed redox isomerization. The isopropyl group at the N1 position is expected to enhance the ligand's lipophilicity and introduce moderate steric bulk, which can influence the stability and catalytic activity of the resulting metal complexes.[4]
Copper-Catalyzed Oxidation Reactions
Copper complexes with imidazole-containing ligands are well-known catalysts for various oxidation reactions, including the oxidation of catechols and phenols, which are relevant to biological processes and industrial applications.[5][6]
Comparative Ligands:
-
L1: Imidazole (unsubstituted)
-
L2: 1-Methylimidazole
-
L3: this compound (target ligand)
-
L4: 2-(2'-pyridyl)imidazole
The catalytic activity of copper complexes with these ligands can be compared in the oxidation of a model substrate, such as 3,5-di-tert-butylcatechol (DTBC), to the corresponding quinone. The reaction can be monitored spectrophotometrically.[5]
| Ligand | Metal Center | Substrate | Catalytic Efficiency (k_cat/K_M) [M⁻¹s⁻¹] | Reference |
| Imidazole-containing ligand | Cu(II) | 3,5-di-tert-butylcatechol | Varies (dependent on chelate ring size and imidazole presence) | [5] |
| N-acetylated Amyloid-β peptide (contains imidazole from histidine) | Cu(II) | Dopamine | Higher initial rate than non-acetylated peptide | [4][6] |
| 2-(2'-pyridyl)imidazole | Cu(II) | Water (for oxidation) | Demonstrates catalytic activity | [7] |
Discussion:
The presence of an N-alkyl group, such as the isopropyl group in L3 , is generally expected to increase the electron-donating ability of the imidazole ligand compared to unsubstituted imidazole (L1 ), which can stabilize higher oxidation states of the copper center. However, the steric bulk of the isopropyl group may also influence the substrate binding and the geometry of the active catalytic species. Compared to 1-methylimidazole (L2 ), the larger isopropyl group in L3 could lead to a more sterically hindered metal center, potentially impacting the catalytic turnover frequency. The hydroxymethyl group at the C5 position in L3 could also participate in hydrogen bonding interactions, potentially influencing the substrate orientation or the stability of reaction intermediates.
Ruthenium-Catalyzed Redox Isomerization
Ruthenium complexes bearing imidazole ligands have shown high efficiency in the redox isomerization of allylic alcohols to the corresponding carbonyl compounds.[8] This transformation is a key step in various organic syntheses.
Comparative Ligands:
-
L1: Imidazole
-
L2: Benzimidazole
-
L3: N-methylimidazole
-
L4: this compound (target ligand)
The performance of ruthenium complexes with these ligands can be compared in the isomerization of a model allylic alcohol, such as 1-octen-3-ol.
| Ligand | Metal Center | Substrate | Turnover Frequency (TOF) [h⁻¹] | Reference |
| Imidazole | Ru(IV) | Allylic Alcohols | Highly Active | [8] |
| Benzimidazole | Ru(IV) | 1-octen-3-ol | 60,000 | [8] |
| N-methylimidazole | Ru(IV) | Allylic Alcohols | Highly Active | [8] |
Discussion:
The high turnover frequency observed for the benzimidazole-ruthenium complex highlights the significant impact of the ligand structure on catalytic activity.[8] For L4 , the electron-donating isopropyl group is expected to enhance the catalytic activity of the ruthenium center. The performance of the complex with L4 would be interesting to compare with that of the N-methylimidazole complex (L3 ) to elucidate the effect of increased steric bulk at the nitrogen atom. It is hypothesized that the isopropyl group may lead to a more open coordination site, facilitating substrate access and product release, which could enhance the catalytic rate.
Experimental Protocols for Performance Evaluation
To empirically validate the performance of this compound in metal complexes, the following detailed experimental protocols are provided.
Protocol 1: Synthesis and Characterization of a Cu(II) Complex
-
Synthesis: In a clean vial, dissolve this compound (2 eq.) in methanol. To this solution, add a solution of copper(II) chloride (1 eq.) in methanol dropwise with stirring. A color change should be observed, indicating complex formation. Stir the reaction mixture at room temperature for 2-4 hours. The resulting complex can be isolated by slow evaporation of the solvent or by precipitation with a less polar solvent like diethyl ether.
-
Characterization:
-
UV-Vis Spectroscopy: Record the electronic spectrum of the complex in a suitable solvent to determine the d-d transitions and charge transfer bands, which provide information about the coordination geometry of the Cu(II) center.
-
FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand to identify shifts in the vibrational frequencies of the imidazole ring and the C-O bond of the methanol group upon coordination.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For the paramagnetic Cu(II) complex, EPR spectroscopy can provide detailed information about the electronic structure and coordination environment of the copper ion.
-
Protocol 2: Catalytic Oxidation of 3,5-di-tert-butylcatechol
-
Reaction Setup: In a quartz cuvette, prepare a solution of 3,5-di-tert-butylcatechol in a suitable solvent (e.g., methanol).
-
Initiation: Add a catalytic amount of the synthesized Cu(II) complex to the cuvette.
-
Monitoring: Monitor the progress of the reaction by observing the increase in absorbance of the corresponding quinone product at its λ_max using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (K_M) and the maximum reaction rate (V_max) can be determined.[5]
Protocol 3: Catalytic Redox Isomerization of 1-octen-3-ol
-
Catalyst Preparation: Synthesize the Ru(IV) complex in situ or as an isolated compound following literature procedures for similar imidazole-based ruthenium catalysts.[8]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the ruthenium complex in a suitable solvent (e.g., water or an organic solvent).
-
Reaction: Add the substrate, 1-octen-3-ol, to the catalyst solution and heat the mixture to the desired temperature (e.g., 80 °C).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the allylic alcohol and the yield of the corresponding ketone.
-
Turnover Frequency (TOF) Calculation: The TOF can be calculated as the moles of product formed per mole of catalyst per unit time.
Visualization of Key Concepts
Workflow for Ligand Synthesis and Complexation
Caption: Structures of the comparative imidazole-based ligands discussed in this guide.
Conclusion
This compound presents itself as a promising ligand for the development of novel metal-based catalysts. The presence of the N-isopropyl group offers a means to modulate the steric and electronic environment of the metal center, which is anticipated to have a discernible impact on catalytic performance. While direct experimental data for this specific ligand is yet to be extensively reported, this guide provides a comprehensive framework for its synthesis, characterization, and performance evaluation based on robust comparisons with well-established imidazole-based systems. The detailed protocols and comparative data herein are intended to empower researchers in the rational design of new catalysts and functional coordination compounds. Further experimental investigation into the coordination chemistry and catalytic applications of this compound is highly encouraged to fully elucidate its potential.
References
-
Gascón, J. A., et al. (2012). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand. ACS Catalysis, 2(11), 2346-2355. [Link]
-
PubChem. This compound. [Link]
-
Díaz-García, M. A., et al. (2023). Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study. Inorganic Chemistry, 62(42), 17178-17190. [Link]
-
Grasso, G., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Inorganic Chemistry, 60(3), 1913-1924. [Link]
-
Grasso, G., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. PubMed Central, PMCID: PMC7871302. [Link]
-
Stott, A. N., et al. (2019). Water oxidation using copper(2-(2´-pyridyl)imidazole). Dalton Transactions, 48(12), 3848-3852. [Link]
-
PubChem. Imidazole. [Link]
-
Larrabee, J. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [Link]
-
PubChem. 1-Methylimidazole. [Link]
-
PubChem. Benzimidazole. [Link]
-
Larrabee, J. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. [Link]
-
PubChem. (1-methyl-1H-imidazol-5-yl)methanol. [Link]
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
